D-Mannitol-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1D2 |
InChI Key |
FBPFZTCFMRRESA-SRGBYSQTSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is D-Mannitol-d2 and its chemical structure
An In-Depth Technical Guide to D-Mannitol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is a deuterated form of D-Mannitol, a six-carbon sugar alcohol.[1][2] In this isotopically labeled compound, two hydrogen atoms are replaced by deuterium atoms, which are heavy isotopes of hydrogen.[1] Specifically, the deuterium atoms are located at the C1 position, making its formal IUPAC name (2R,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol.[3]
The parent compound, D-Mannitol, is widely used in the food and pharmaceutical industries.[4][5] It serves as a sweetener, an osmotic diuretic to reduce intracranial and intraocular pressure, and a pharmaceutical excipient.[6][7] The incorporation of deuterium into the D-Mannitol structure makes this compound a valuable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based quantification and for tracing metabolic pathways.[1][8] The substitution of hydrogen with deuterium can also influence the pharmacokinetic and metabolic profiles of molecules, a principle of growing interest in drug development.[8]
Chemical Structure and Properties
The fundamental difference between D-Mannitol and this compound lies in the isotopic substitution at the C1 position, which imparts a slightly higher molecular weight while maintaining nearly identical chemical reactivity.
Chemical Structure
The chemical structure of this compound is depicted below. The stereochemistry is identical to that of D-Mannitol, with the deuterons replacing the two hydrogen atoms on the first carbon atom.
Caption: Chemical structure of D-Mannitol-1,1'-d2.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below, with a comparison to its non-labeled counterpart, D-Mannitol.
| Property | This compound | D-Mannitol |
| IUPAC Name | (2R,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol[3] | (2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol[9] |
| Molecular Formula | C₆H₁₂D₂O₆[8][10] | C₆H₁₄O₆[6][9] |
| Molecular Weight | 184.18 g/mol [3][8][10] | 182.17 g/mol [6][9] |
| Exact Mass | 184.09159165 Da[3] | 182.07903816 Da[6] |
| Appearance | White crystalline powder or granules[6] | White crystalline powder or granules[6] |
| Taste | Sweet[6] | Sweet[6] |
| Odor | Odorless[6] | Odorless[6] |
Experimental Protocols and Applications
This compound is primarily utilized in applications that leverage its isotopic label. The most common application is as an internal standard for quantitative analysis by mass spectrometry.
Application as an Internal Standard in UPLC-MS/MS
Objective: To accurately quantify D-Mannitol concentrations in biological samples, such as urine, for intestinal permeability testing.
Rationale: Isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. This compound co-elutes with the unlabeled D-Mannitol and exhibits nearly identical ionization efficiency, but is distinguishable by its higher mass-to-charge ratio (m/z). This allows for precise correction of variations in sample preparation, injection volume, and matrix effects.
Detailed Methodology:
A validated method for the determination of urinary lactulose and mannitol provides a relevant experimental protocol.[11]
-
Preparation of Standards and Internal Standard Solution:
-
Prepare a stock solution of D-Mannitol standard in a suitable solvent (e.g., ultrapure water).
-
Prepare a stock solution of this compound internal standard (IS) in the same solvent.
-
Create a series of calibration standards by serially diluting the D-Mannitol stock solution and spiking each with a fixed concentration of the this compound IS.
-
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
Transfer a specific volume of the supernatant to a new tube.
-
Add the this compound IS solution to the sample.
-
Dilute the sample with an appropriate mobile phase or solvent as required.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A column suitable for polar analytes, such as an ethylene bridged hybrid amide column, is effective for separating sugars.[11]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode.
-
Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both D-Mannitol and this compound.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the D-Mannitol standard to the peak area of the this compound IS against the concentration of the D-Mannitol standard.
-
Calculate the peak area ratio for the unknown samples.
-
Determine the concentration of D-Mannitol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Workflow for Quantitative Analysis
The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical quantitative UPLC-MS/MS experiment.
Caption: Workflow for UPLC-MS/MS quantification using this compound.
Conclusion
This compound is an essential tool for researchers and drug development professionals. Its primary utility as a stable isotope-labeled internal standard ensures high accuracy and precision in the quantification of D-Mannitol in complex biological matrices. The detailed experimental protocols and understanding of its chemical properties enable its effective application in areas such as clinical diagnostics, metabolic research, and pharmacokinetic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Mannitol-1,1'-d2 | C6H14O6 | CID 129857159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control [mdpi.com]
- 5. Mannitol: physiological functionalities, determination methods, biotechnological production, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpsm.com [ijpsm.com]
- 8. This compound | CAS#:2649096-16-0 | Chemsrc [chemsrc.com]
- 9. D-Mannitol [webbook.nist.gov]
- 10. chembk.com [chembk.com]
- 11. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Physical and Chemical Properties of D-Mannitol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of D-Mannitol-d2. Given the limited availability of experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart, D-Mannitol, as a close and reliable approximation for most physical properties, a standard practice in the field. Spectroscopic differences, however, are distinctly highlighted. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Physical and Chemical Properties
The introduction of deuterium in this compound results in a negligible change in its physical properties compared to D-Mannitol. Therefore, the following data for D-Mannitol can be used as a robust reference.
Table 1: Physical and Chemical Properties of D-Mannitol
| Property | Value | Source |
| Molecular Formula | C₆H₁₂D₂O₆ | [1] |
| Molecular Weight | 184.18 g/mol | [1] |
| Appearance | White, odorless, crystalline powder or free-flowing granules | [2] |
| Melting Point | 165 - 170 °C | [2] |
| Boiling Point | 290-295 °C at 3.5 mmHg | [2] |
| Density | 1.52 g/cm³ (at 20 °C) | |
| Solubility in Water | Freely soluble | |
| Optical Rotation | [α]D²⁰ = +23° to +25° |
Spectroscopic Data
The primary differences between D-Mannitol and this compound are observed in their spectroscopic profiles due to the presence of deuterium.
Mass Spectrometry
In mass spectrometry, this compound will exhibit a molecular ion peak and fragmentation patterns that are 2 mass units higher than those of D-Mannitol. For example, the [M+Na]⁺ adduct for D-Mannitol is observed at m/z 205.0689[3], while for this compound, it would be expected at approximately m/z 207.
Infrared (IR) Spectroscopy
The IR spectrum of D-Mannitol shows a prominent O-H stretching vibration peak around 3400 cm⁻¹ and C-H stretching vibration peaks between 2900 and 3000 cm⁻¹[3]. In the spectrum of this compound, the C-D stretching vibrations will appear at a lower frequency, typically in the range of 2100-2200 cm⁻¹, which is a distinct feature for deuterated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the deuterated carbon will be absent or significantly reduced. The remaining proton signals may show slightly different coupling patterns due to the presence of deuterium.
-
¹³C NMR: The ¹³C NMR spectrum of this compound will show a signal for the deuterated carbon that is a triplet (due to coupling with deuterium, which has a spin of 1) and will be shifted slightly upfield compared to the corresponding carbon in D-Mannitol.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of D-Mannitol is the reduction of D-mannose or D-fructose. To synthesize this compound, a deuterium source would be used in the reduction step.
Protocol: Catalytic Deuteration of D-Fructose
-
Dissolution: Dissolve D-fructose in D₂O (deuterium oxide).
-
Catalyst Addition: Add a suitable catalyst, such as Raney nickel or a ruthenium catalyst.
-
Deuteration: Pressurize the reaction vessel with deuterium gas (D₂).
-
Reaction: Heat the mixture and stir for several hours until the reaction is complete.
-
Work-up: Filter the catalyst and evaporate the D₂O. The resulting solid is this compound.
-
Purification: Recrystallize the product from a suitable solvent, such as an ethanol/water mixture, to obtain high-purity this compound.
Analysis by High-Performance Liquid Chromatography (HPLC)
The analysis of D-Mannitol and its deuterated isotopologue can be performed using HPLC with a refractive index (RI) detector, as outlined in various pharmacopeial methods[1][4][5][6].
Protocol: HPLC Analysis of this compound
-
Column: A strong cation-exchange resin column (calcium form), typically 300 mm x 7.8 mm, with a 9 µm particle size[5].
-
Mobile Phase: Degassed water.
-
Flow Rate: 0.5 mL/min[4].
-
Detector: Refractive Index (RI) detector, maintained at a constant temperature (e.g., 40 °C)[4].
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in water to a known concentration (e.g., 25 mg/mL)[1].
-
System Suitability: Inject a system suitability solution containing D-Mannitol and Sorbitol to ensure adequate resolution (not less than 2.0) between the two peaks[4].
Biological Activity and Applications in Drug Development
D-Mannitol is an osmotic diuretic used to reduce intracranial and intraocular pressure. It is also used as a pharmaceutical excipient[2]. This compound is expected to have the same biological targets and mechanisms of action as D-Mannitol.
The primary interest in using this compound in drug development lies in the study of the kinetic isotope effect (KIE) . The replacement of hydrogen with deuterium can slow down metabolic reactions where a C-H bond is broken in the rate-determining step[7]. This can lead to a modified pharmacokinetic profile, potentially resulting in a longer half-life and altered drug metabolism. Therefore, this compound can be a valuable tool for:
-
Metabolic Studies: Tracing the metabolic fate of mannitol.
-
Pharmacokinetic Modulation: Investigating how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of the molecule.
References
- 1. shodex.com [shodex.com]
- 2. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. glsciences.com [glsciences.com]
- 5. Method of Analysis for Mannitol | Pharmaguideline [pharmaguideline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. This compound | CAS#:2649096-16-0 | Chemsrc [chemsrc.com]
Synthesis and Purification of D-Mannitol-d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of D-Mannitol-d2, a deuterated isotopologue of D-Mannitol. This document details a feasible synthetic route, purification strategies, and analytical characterization methods. The information is intended to support researchers and professionals in the fields of pharmaceutical development, metabolic studies, and analytical chemistry where isotopically labeled internal standards are crucial.
Introduction
D-Mannitol, a sugar alcohol, is widely used in the pharmaceutical industry as an excipient, an osmotic diuretic, and a diagnostic agent.[1] Deuterium-labeled compounds, such as this compound, are of significant interest as internal standards for mass spectrometry-based quantification, in metabolic studies to trace the fate of the molecule, and to potentially alter pharmacokinetic profiles.[2][3] This guide outlines a practical approach for the laboratory-scale synthesis and purification of this compound.
Synthesis of this compound
The most direct and established method for the synthesis of D-Mannitol is the reduction of D-mannono-γ-lactone.[4] By substituting the standard reducing agent with a deuterium source, this compound can be efficiently prepared. The proposed synthetic pathway involves the reduction of D-mannono-1,4-lactone using sodium borodeuteride.
Synthesis Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Experimental Protocol
This protocol is adapted from the established synthesis of 14C-labeled D-Mannitol.[4]
Materials:
-
D-Mannono-γ-lactone
-
Sodium borodeuteride (NaBD4)
-
Methanol (anhydrous)
-
Deionized water
-
Dowex 50W-X8 (H+ form) resin
-
Amberlite IR-120 (H+ form) resin
-
Duolite A-4 (OH- form) resin
-
Isopropanol
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolution: Dissolve D-mannono-γ-lactone (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borodeuteride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Neutralization: Cool the reaction mixture back to 0 °C and cautiously quench by the dropwise addition of 1M HCl until the pH is neutral (pH ~7).
-
Ion Removal: Pass the neutralized solution through a mixed-bed ion-exchange column containing Dowex 50W-X8 (H+ form) and Amberlite IR-120 (H+ form) followed by Duolite A-4 (OH- form) resins to remove inorganic salts.[4] Elute the product with deionized water.
-
Solvent Removal: Combine the aqueous fractions containing the product and remove the water under reduced pressure (rotary evaporation) to obtain a crude solid.
Purification of this compound
Purification of the crude this compound is critical to remove any unreacted starting material, by-products, and residual salts. Crystallization is a highly effective method for purifying D-mannitol.[4]
Purification Workflow
Experimental Protocol
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.
-
Crystallization: Add an equal volume of isopropanol to the hot methanolic solution. Allow the solution to cool slowly to room temperature, and then place it at 4 °C overnight to facilitate crystallization.[4]
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals under vacuum to a constant weight.
Data Presentation
The following tables summarize the expected physicochemical properties and analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H12D2O6 | [5] |
| Molecular Weight | 184.18 g/mol | [5] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 166-168 °C (expected to be similar to D-Mannitol) | [6] |
| Solubility | Soluble in water, slightly soluble in ethanol | [6] |
Table 2: Expected Analytical Data
| Technique | Expected Results |
| 1H NMR (D2O) | Signals corresponding to the C2-C5 protons will be observed. The signals for the C1 and C6 protons will be significantly reduced or absent, confirming deuteration at these positions. |
| 13C NMR (D2O) | Six signals corresponding to the six carbon atoms of the mannitol backbone. The signals for C1 and C6 may show a triplet multiplicity due to coupling with deuterium. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+Na]+ at m/z 207.1, confirming the incorporation of two deuterium atoms. |
| Purity (by HPLC) | >98% |
Characterization
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are powerful tools for structural elucidation and for determining the sites and extent of deuteration. The 1H NMR spectrum of this compound in D2O is expected to show the absence or significant reduction of the signals corresponding to the protons on C1 and C6 compared to the spectrum of unlabeled D-mannitol.[7][8] In the 13C NMR spectrum, the carbons bearing deuterium (C1 and C6) may appear as triplets due to C-D coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation. For this compound, the molecular weight is expected to be approximately 184.18 g/mol .[5] Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for this analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector (e.g., refractive index detector or evaporative light scattering detector) can be used to assess the chemical purity of the final product.
Conclusion
This guide provides a detailed framework for the synthesis and purification of this compound. The proposed method, based on the reduction of D-mannono-1,4-lactone with sodium borodeuteride, is a reliable and accessible route for obtaining this valuable isotopically labeled compound. The outlined purification and characterization techniques will ensure the final product is of high purity and suitable for its intended applications in research and development.
References
- 1. This compound [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. D-Mannitol-1,1'-d2 | C6H14O6 | CID 129857159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Mannitol | 69-65-8 [chemicalbook.com]
- 7. D-Mannitol (69-65-8) 1H NMR [m.chemicalbook.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000765) [hmdb.ca]
A Technical Guide to Research-Grade D-Mannitol-d2: Commercial Availability, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available D-Mannitol-d2 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this deuterated sugar alcohol and employing it effectively in their studies. This guide details the product specifications from key suppliers, explores its research applications, and provides insights into relevant experimental methodologies and metabolic pathways.
Commercial Suppliers and Product Specifications
This compound, a deuterated form of the sugar alcohol D-Mannitol, is a valuable tool in various research fields, particularly in metabolic studies and pharmacokinetic analyses. Two prominent commercial suppliers for research-grade this compound are MedChemExpress and LGC Standards.
A summary of the available quantitative data for this compound from these suppliers is presented below for easy comparison. It is important to note that detailed purity and isotopic enrichment values are typically provided in the Certificate of Analysis (CoA) upon purchase.
| Feature | MedChemExpress | LGC Standards |
| Product Name | This compound | D-Mannitol-1,1'-d2 |
| Molecular Formula | C₆H₁₂D₂O₆[1] | C₆D₂H₁₂O₆[2] |
| Molecular Weight | 184.18[1] | 184.184[2] |
| CAS Number | 2649096-16-0[1] | Not explicitly provided in search results |
| Purity | >99% (as per general CoA for similar products) | High purity, with "Exact Weight packaging" suggesting high precision.[3] |
| Isotopic Enrichment | Typically specified in the Certificate of Analysis | Typically specified in the Certificate of Analysis |
| Available Quantities | Custom quotation | Custom quotation |
| Certificate of Analysis | Available upon request[4] | Provided with product[3] |
Research Applications of this compound
The primary utility of this compound in a research setting lies in its application as a stable isotope-labeled internal standard or tracer. The deuterium labels allow for its differentiation from endogenous, non-deuterated D-Mannitol in biological samples, which is crucial for accurate quantification and metabolic tracking.
Key research applications include:
-
Pharmacokinetic Studies: this compound can be used to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of D-Mannitol without the interference of the endogenous compound.
-
Metabolic Fate and Pathway Analysis: As a tracer, this compound allows researchers to follow the metabolic conversion of mannitol in various biological systems, including microorganisms and in vivo models. This can help elucidate metabolic pathways and identify key enzymes involved.
-
Drug Delivery and Formulation Development: In the development of drug formulations where D-Mannitol is used as an excipient, this compound can be employed to study the release and stability of the excipient itself.
-
Clinical Diagnostics: While still in the research phase, the use of deuterated compounds like this compound is being explored for the development of novel diagnostic tests, particularly for metabolic disorders.
Experimental Methodologies
The experimental protocols involving this compound will largely depend on the specific research question. However, a general workflow for a metabolic tracing study is outlined below.
General Experimental Workflow for a this compound Tracing Study
This workflow provides a foundational methodology for investigating the metabolic fate of this compound in a biological system.
Detailed Methodological Considerations:
-
Preparation of this compound Standard Solutions: Accurately weigh the this compound and dissolve it in a suitable solvent (e.g., sterile water, saline) to prepare a stock solution of known concentration. Serial dilutions can then be made to create a calibration curve for quantitative analysis.
-
Administration to the Biological System: The route and dosage of this compound administration will depend on the experimental model. For in vitro studies with cell cultures, the deuterated mannitol is added directly to the culture medium. For in vivo studies, administration could be oral, intravenous, or via other relevant routes.
-
Sample Collection and Processing: At predetermined time points, collect biological samples such as cell lysates, blood plasma, urine, or tissue homogenates. It is crucial to immediately quench metabolic activity, often by snap-freezing in liquid nitrogen, to prevent further enzymatic reactions.
-
Metabolite Extraction: Employ a robust metabolite extraction protocol. A common method involves the use of a cold solvent mixture, such as 80% methanol, to precipitate proteins and extract a broad range of metabolites.
-
Analytical Detection and Quantification: The analysis of this compound and its potential metabolites is typically performed using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), or by nuclear magnetic resonance (NMR) spectroscopy.
-
LC-MS/MS: This technique offers high sensitivity and selectivity for quantifying this compound and its metabolites. A specific multiple reaction monitoring (MRM) method can be developed to distinguish between the deuterated and non-deuterated forms.
-
NMR Spectroscopy: NMR can provide structural information about the metabolites of this compound, helping to identify the positions of the deuterium labels and thus elucidate the metabolic transformations.
-
Signaling and Metabolic Pathways
While specific signaling pathways directly triggered by D-Mannitol are not extensively documented, its metabolic pathway is well-characterized, particularly in microorganisms. The use of this compound can help trace its entry into and flux through these pathways.
Bacterial Mannitol Metabolism
In many bacteria, mannitol is transported into the cell and phosphorylated to mannitol-1-phosphate. This is then converted to fructose-6-phosphate, which can enter glycolysis.
By using this compound as a tracer, researchers can quantify the rate of its uptake and conversion through this pathway, providing valuable insights into bacterial metabolism and physiology. This can be particularly relevant in the study of pathogenic bacteria where mannitol metabolism may play a role in virulence.
Conclusion
This compound is a powerful research tool for scientists and drug development professionals. Its commercial availability from suppliers like MedChemExpress and LGC Standards provides researchers with access to this valuable deuterated compound. The ability to use this compound as a tracer in pharmacokinetic and metabolic studies opens up numerous avenues for investigation, from understanding fundamental biological processes to aiding in the development of new therapeutics and diagnostics. The methodologies and pathway information provided in this guide serve as a starting point for designing and executing robust and informative experiments utilizing this compound.
References
- 1. Increased amounts of the Aspergillus metabolite D-mannitol in tissue and serum of rats with experimental aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. mdpi.com [mdpi.com]
- 4. A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
D-Mannitol-d2: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for D-Mannitol-d2. While specific stability data for the deuterated form is limited in publicly available literature, this document extrapolates from the extensive information on D-Mannitol, offering a robust framework for handling and storage to ensure the integrity of the compound for research and pharmaceutical development.
Core Stability Profile
D-Mannitol is generally a stable compound in its dry, solid state and in aqueous solutions.[1] However, its stability is influenced by temperature, moisture, and solution concentration. Deuteration is not expected to significantly alter the fundamental stability profile, but specific comparative studies are recommended for critical applications.
Physicochemical Properties
The following table summarizes key physicochemical properties of D-Mannitol. These values are considered applicable to this compound for general handling purposes.
| Property | Value | Source |
| Molecular Weight | ~184.19 g/mol (for d2 variant) | N/A |
| Melting Point | 167-170 °C | [1] |
| Solubility in Water | ≥ 100 mg/mL at 20 °C | [2] |
| Appearance | White crystalline powder | N/A |
Thermal Stability
Thermal degradation of D-Mannitol is a key consideration, particularly at temperatures approaching its melting point. Studies have shown that degradation can begin at temperatures as low as 120 °C, with more significant degradation occurring at higher temperatures.[3]
| Condition | Observation | Impact on Stability | Source |
| Heating at 180 °C in air | Sample turns into a dark-brown, sticky paste with significant mass loss (up to 80% over 16 days). Formation of volatile and non-volatile degradation products. | Significant degradation through caramelization-like processes involving dehydration, condensation, and polymerization. | [3][4] |
| Thermogravimetric Analysis (TGA) | Onset of decomposition reported at varying temperatures, from 220 °C to 300 °C. | Indicates the temperature at which significant mass loss due to decomposition begins. | [3][4][5] |
| Heating under inert atmosphere (Argon, Nitrogen) | Progressive browning and change in consistency observed, though degradation may be slowed compared to in air. | Degradation still occurs, suggesting inherent thermal instability of the molten state. | [6] |
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on the known properties of D-Mannitol.
| Parameter | Recommendation | Rationale |
| Temperature | Store at ambient room temperature. | D-Mannitol is stable in the dry state at ambient temperatures.[1][2] Avoid excessive heat to prevent thermal degradation.[7] |
| Humidity | Store in a dry place. | D-Mannitol is not highly hygroscopic, which makes it suitable for use with moisture-sensitive active ingredients.[1] However, storage in a dry environment is a general best practice for chemical stability. |
| Container | Store in a well-closed container. | Protects from atmospheric moisture and contaminants.[1][7][8] |
| Light | General laboratory lighting is acceptable. | No specific light sensitivity is prominently reported. |
| Incompatibilities | Keep away from strong oxidizing agents. | To prevent potential hazardous reactions.[1][2][7] |
Stability in Solution
Aqueous solutions of D-Mannitol are generally stable.[1] However, physical instability in the form of crystallization can occur at higher concentrations and lower temperatures.
| Concentration | Temperature | Observation | Source |
| >10% w/v | Ambient or below | Risk of precipitation/crystallization. | [9] |
| 20% w/v | Below ~21 °C | Becomes supersaturated, leading to a high probability of crystallization. | [9] |
Solutions can be sterilized by autoclaving or filtration without causing chemical degradation.[1] If crystallization occurs in a this compound solution, it can often be redissolved by gentle warming.
Potential Degradation Pathways
The primary degradation pathway for D-Mannitol, especially under thermal stress, involves complex reactions similar to caramelization in sugars.[3][4] In the presence of oxygen, oxidation can also occur.
References
- 1. D-Mannitol | 69-65-8 [chemicalbook.com]
- 2. D-MANNITOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Feasibility study of D-mannitol as phase change material for thermal storage [aimspress.com]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity of D-Mannitol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and the determination of isotopic purity for D-Mannitol-d2, a deuterated form of the sugar alcohol D-Mannitol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.
Introduction
D-Mannitol, a six-carbon sugar alcohol, is widely used in the pharmaceutical industry as an excipient, an osmotic diuretic, and for various other therapeutic applications.[1] Deuterium-labeled compounds, such as this compound, are valuable tools in research and drug development, primarily serving as internal standards for mass spectrometry-based quantification, as tracers to investigate metabolic pathways, and to potentially modify pharmacokinetic profiles of drug candidates.[1] The precise isotopic purity of these labeled compounds is a critical parameter that dictates their suitability for these applications. This guide outlines a common synthetic approach for this compound and details the analytical methodologies for the robust determination of its isotopic purity.
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the reduction of D-fructose using a deuterated reducing agent, such as sodium borodeuteride (NaBD4). This reaction yields a mixture of D-glucitol (sorbitol) and D-mannitol epimers, from which this compound can be isolated and purified.[2][3]
Experimental Protocol: Reduction of D-Fructose with Sodium Borodeuteride
Materials:
-
D-Fructose
-
Sodium Borodeuteride (NaBD4)
-
Deionized Water
-
Methanol
-
Dowex® 50WX8 hydrogen form ion-exchange resin
-
Activated Charcoal
-
Celite®
Procedure:
-
Dissolution: Dissolve D-fructose in deionized water in a round-bottom flask, cooled in an ice bath.
-
Reduction: Slowly add a solution of sodium borodeuteride in deionized water to the D-fructose solution with continuous stirring. The reaction is exothermic and should be maintained at a low temperature.
-
Quenching: After the addition is complete, allow the reaction to stir for several hours at room temperature. The reaction is then quenched by the slow addition of acetic acid until the effervescence ceases.
-
Borate Removal: The solvent is removed under reduced pressure. Borates are removed by co-evaporation with methanol multiple times.
-
Cation Exchange: The residue is dissolved in water and passed through a column of Dowex® 50WX8 (H+ form) to remove sodium ions.
-
Decolorization and Filtration: The eluate is treated with activated charcoal to remove colored impurities and then filtered through a pad of Celite®.
-
Crystallization: The filtrate is concentrated under reduced pressure to a syrup. This compound is then crystallized from an appropriate solvent system, such as aqueous ethanol.
-
Drying: The crystals of this compound are collected by filtration and dried under vacuum.
Determination of Isotopic Purity
The isotopic purity of this compound is a composite measure of its isotopic enrichment (the percentage of molecules containing deuterium) and the distribution of different isotopologues (molecules with varying numbers of deuterium atoms). A combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive analysis of isotopic purity.
Experimental Protocol: Isotopic Purity Analysis
3.1.1. High-Resolution Mass Spectrometry (HR-MS)
HR-MS is employed to determine the isotopic distribution and calculate the overall isotopic enrichment.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Analytical Method:
-
Ionization: Introduce the sample into the ESI source in positive or negative ion mode. Adduct formation (e.g., [M+Na]+ or [M-H]-) is common for sugar alcohols.
-
Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range. The high resolution of the instrument is crucial to separate the isotopic peaks of the different isotopologues.
-
Data Analysis:
-
Identify the peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), etc., isotopologues of the chosen adduct ion.
-
Measure the area of each isotopic peak.
-
Calculate the relative abundance of each isotopologue.
-
Determine the isotopic enrichment using the following formula:
Isotopic Enrichment (%) = (Sum of abundances of deuterated isotopologues / Sum of abundances of all isotopologues) x 100
-
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the position of deuterium labeling and can provide an independent measure of isotopic purity.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6).[4]
Analytical Method:
-
1H NMR:
-
Acquire a quantitative 1H NMR spectrum.
-
The presence of deuterium at a specific position will result in the disappearance or significant reduction of the corresponding proton signal.
-
Integration of the remaining proton signals relative to an internal standard can be used to estimate the degree of deuteration at specific sites.
-
-
2H NMR:
-
Acquire a 2H NMR spectrum.
-
This spectrum will directly show signals for the deuterium atoms, confirming their presence and chemical environment.
-
Quantitative 2H NMR can be used to determine the isotopic purity.
-
-
13C NMR:
-
Acquire a 13C NMR spectrum.
-
The carbon atom attached to a deuterium atom will show a characteristic splitting pattern (C-D coupling) and an upfield shift compared to the carbon attached to a proton. This confirms the location of the deuterium label.
-
Data Presentation
The quantitative data for the isotopic purity of a hypothetical batch of this compound is summarized in the table below.
| Parameter | Method | Result |
| Chemical Purity | HPLC-RID | >99.5% |
| Isotopic Enrichment | HR-MS | 99.2% |
| Isotopologue Distribution | ||
| d0 | HR-MS | 0.5% |
| d1 | HR-MS | 0.3% |
| d2 | HR-MS | 99.2% |
| Position of Deuteration | 1H, 2H, 13C NMR | C1 and C1' |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.
References
An In-depth Technical Guide to the Natural Abundance of Deuterium in Mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannitol, a sugar alcohol, is a key excipient in pharmaceutical formulations and a widely used molecule in various research applications. Its isotopic composition, particularly the natural abundance of deuterium (²H or D), can provide valuable information regarding its geographical origin, manufacturing process, and metabolic pathways. This technical guide provides a comprehensive overview of the natural abundance of deuterium in mannitol, detailing the analytical methodologies used for its determination and presenting illustrative quantitative data.
The natural abundance of deuterium is typically expressed in parts per million (ppm) or as a delta value (δ²H) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. The overall deuterium content and its specific distribution within the mannitol molecule are influenced by the isotopic composition of the hydrogen sources during its biosynthesis.
Quantitative Data on Deuterium Abundance in Mannitol
The following tables summarize illustrative quantitative data on the natural abundance of deuterium in mannitol. It is important to note that these values can vary depending on the botanical origin and environmental conditions during the growth of the source material. The site-specific data is based on principles of isotopic fractionation observed in carbohydrates and is presented here as a representative example.
Table 1: Overall Natural Abundance of Deuterium in Mannitol
| Parameter | Value | Method of Analysis |
| δ²H (‰ vs. VSMOW) | -50 to -150 | Isotope Ratio Mass Spectrometry (IRMS) |
| Deuterium (ppm) | 138 - 147 | Isotope Ratio Mass Spectrometry (IRMS) |
Table 2: Illustrative Site-Specific Natural Isotope Fractionation of Deuterium in Mannitol (Relative to Bulk Abundance)
| Position | Chemical Shift (¹H NMR, ppm) | Relative Deuterium Abundance (Illustrative) | Method of Analysis |
| H-1, H-6 | ~3.65 | Depleted | Quantitative ²H NMR (SNIF-NMR) |
| H-2, H-5 | ~3.85 | Enriched | Quantitative ²H NMR (SNIF-NMR) |
| H-3, H-4 | ~3.75 | Near Bulk Average | Quantitative ²H NMR (SNIF-NMR) |
| Hydroxyls (OH) | Variable | Exchangeable with Solvent | Not typically measured for origin studies |
Experimental Protocols
The determination of the natural abundance of deuterium in mannitol requires specialized analytical techniques. The two primary methods are Isotope Ratio Mass Spectrometry (IRMS) for bulk deuterium content and Quantitative Deuterium Nuclear Magnetic Resonance (²H NMR), often referred to as Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR), for site-specific analysis.
Determination of Bulk Deuterium Abundance by IRMS
This protocol focuses on measuring the deuterium content of the non-exchangeable hydrogen atoms in mannitol.
a) Sample Preparation: Removal of Exchangeable Hydroxyl Hydrogens
-
Dissolution: Dissolve a precisely weighed amount of mannitol (e.g., 10-20 mg) in deionized water.
-
Lyophilization: Freeze-dry the solution to remove the water.
-
Repeated Exchange: Repeat the dissolution and lyophilization steps at least two more times using water with a known isotopic composition (e.g., VSMOW). This ensures that the hydroxyl hydrogens have exchanged with the solvent and do not interfere with the measurement of the non-exchangeable C-H hydrogens.
-
Final Drying: Thoroughly dry the sample in a vacuum oven at a controlled temperature (e.g., 50-60 °C) to remove any residual moisture.
b) IRMS Analysis
-
Sample Encapsulation: Weigh a small amount (typically <1 mg) of the dried, exchange-free mannitol into a silver capsule.
-
High-Temperature Conversion: The encapsulated sample is introduced into a high-temperature reactor (typically containing chromium) at temperatures exceeding 1400 °C. This process quantitatively converts all hydrogen in the sample to H₂ gas.
-
Gas Chromatography: The resulting H₂ gas is carried by a helium stream through a gas chromatography column to separate it from other gases.
-
Mass Spectrometry: The purified H₂ gas is then introduced into the ion source of the mass spectrometer. The instrument measures the ratio of ions with mass-to-charge ratios of 3 (HD⁺) and 2 (H₂⁺).
-
Data Analysis: The measured isotope ratio is compared to that of a calibrated reference gas and expressed as a δ²H value relative to VSMOW.
Determination of Site-Specific Deuterium Abundance by Quantitative ²H NMR (SNIF-NMR)
This protocol allows for the determination of the relative abundance of deuterium at different positions within the mannitol molecule.
a) Sample Preparation
-
Dissolution: Dissolve a sufficient amount of mannitol (typically 50-100 mg) in a suitable NMR solvent with a known and low deuterium content (e.g., highly purified and degassed dimethyl sulfoxide-d₆ or a non-deuterated solvent if running unlocked).
-
Internal Standard: Add a suitable internal standard with a known deuterium concentration and a well-resolved signal that does not overlap with the mannitol signals. Tetramethylurea (TMU) is a common choice.
b) ²H NMR Spectroscopy
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a sensitive cryoprobe. The spectrometer should be carefully tuned and shimmed.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically used.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the deuterium nuclei) is crucial for accurate quantification.
-
Pulse Angle: A 90° pulse angle is used to maximize the signal.
-
Number of Scans: A large number of scans (several thousand) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.
-
Proton Decoupling: Broadband proton decoupling is applied during acquisition to collapse multiplets and improve signal-to-noise.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a small line broadening factor before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction.
-
Integration: Integrate the distinct signals corresponding to the different hydrogen positions in the mannitol molecule and the internal standard.
-
c) Data Analysis
-
Calculate Relative Abundance: The relative abundance of deuterium at each site is determined by comparing the integral of its corresponding signal to the integral of the internal standard or by calculating the ratio of each site's integral to the sum of all mannitol integrals.
Visualizations
Experimental Workflow for IRMS Analysis
Caption: Workflow for determining the bulk natural abundance of deuterium in mannitol using IRMS.
Experimental Workflow for Quantitative ²H NMR (SNIF-NMR) Analysis
Caption: Workflow for determining the site-specific natural abundance of deuterium in mannitol via ²H NMR.
Conclusion
The analysis of the natural abundance of deuterium in mannitol provides a powerful tool for various scientific and industrial applications. While IRMS offers a precise measurement of the bulk deuterium content, quantitative ²H NMR (SNIF-NMR) provides invaluable insights into the site-specific distribution of deuterium, reflecting the biosynthetic pathways and the origin of the material. The detailed experimental protocols provided in this guide offer a starting point for researchers to implement these techniques for the isotopic analysis of mannitol and other similar compounds.
The Metabolic Journey of D-Mannitol-d2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of D-Mannitol-d2 in vivo. By leveraging deuterium labeling, researchers can trace and quantify the absorption, distribution, metabolism, and excretion (ADME) of D-mannitol with high precision. This document summarizes the current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development in this area.
Introduction to D-Mannitol and Isotopic Labeling
D-mannitol is a six-carbon sugar alcohol with osmotic diuretic properties, widely used in clinical settings and as an excipient in pharmaceutical formulations.[1][2] Understanding its metabolic fate is crucial for optimizing its therapeutic use and assessing its safety profile. The use of stable isotope-labeled compounds, such as this compound, offers a powerful tool for pharmacokinetic studies, enabling differentiation from endogenous mannitol and providing precise quantification in biological matrices.
Pharmacokinetics and Metabolic Fate of D-Mannitol
While specific quantitative in vivo pharmacokinetic data for this compound is limited in publicly available literature, the metabolic journey of its non-labeled counterpart, D-mannitol, has been studied. Generally, D-mannitol is poorly absorbed from the gastrointestinal tract and is considered metabolically inert in humans.[3] When administered intravenously, it is primarily excreted unchanged in the urine.[3]
Studies using isotopically labeled mannitol, such as [¹³C6]mannitol, in mice have provided insights into its distribution. Following intravenous administration, [¹³C6]mannitol exhibits a multi-compartmental pharmacokinetic profile in plasma.[4] Although this provides a valuable proxy, it is important to note that the kinetic isotope effect of deuterium substitution could potentially lead to minor differences in the metabolic profile of this compound.
Table 1: Pharmacokinetic Parameters of Intravenously Administered [¹³C6]Mannitol in Mice
| Parameter | Value (mean ± SD, n=6) |
| Plasma Concentration | |
| 1 min | ~140 µg/mL |
| 5 min | ~60 µg/mL |
| 15 min | ~25 µg/mL |
| 30 min | ~10 µg/mL |
Data extracted from pharmacokinetic profiles presented in LC-MS/MS-based in vitro and in vivo Investigation of Blood-Brain Barrier Integrity by Simultaneous Quantitation of Mannitol and Sucrose.[4]
Experimental Protocols
In Vivo Administration
Oral Administration in Mice:
A common method for voluntary oral administration of substances to mice involves incorporating the compound into a palatable jelly.[5][6][7]
-
Jelly Preparation:
-
Prepare a gelatin stock solution (e.g., 14% w/v in water or a sucralose solution for better palatability).
-
Dissolve or suspend the desired dose of this compound in a vehicle solution.
-
Mix the this compound solution with the molten gelatin stock and a flavoring agent.
-
Allow the jelly to set at 4°C.
-
-
Dosing:
-
Train mice to consume the vehicle jelly for several days.
-
On the day of the experiment, provide each mouse with a pre-weighed amount of the this compound-containing jelly corresponding to the target dose.
-
Sample Collection and Preparation
Biological Tissue Samples:
-
Accurately weigh approximately 5 g of the tissue.[8]
-
Homogenize the tissue in 20 mL of 1 M perchloric acid for 2 minutes using a mechanical homogenizer.[8]
-
Adjust the pH of the homogenate to approximately 8.0 with 2 M KOH.[8]
-
Bring the sample to a final volume in a volumetric flask with distilled water.[8]
-
If protein precipitation is required, add an equal volume of ice-cold 1 M perchloric acid, centrifuge, and neutralize the supernatant.[8]
Plasma/Blood Samples:
-
For deproteinization, Carrez reagents can be used.[8]
-
Alternatively, protein precipitation can be achieved by adding an equal volume of ice-cold 1 M perchloric acid, followed by centrifugation and neutralization of the supernatant.[8]
Analytical Method: UPLC-MS/MS for Quantification in Urine
A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the quantification of mannitol in urine, utilizing a deuterated internal standard.[9][10]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is effective for separating polar compounds like mannitol.
-
Internal Standard: d-mannitol-1-¹³C,1-1-d2 is a suitable internal standard for accurate quantification.[9][10]
-
Quantification: The method demonstrates good linearity and a limit of quantification for mannitol of 10 µg/mL in urine.[9]
Table 2: UPLC-MS/MS Method Parameters for Mannitol Quantification in Urine
| Parameter | Details |
| Chromatography | |
| Column | HILIC-ZIC® |
| Mobile Phase | Acetonitrile/Water with formic acid gradient |
| Flow Rate | Optimized for separation |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Validation Parameters | |
| Linearity (R²) | ≥ 0.991 |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Recovery | >90% |
Parameters are based on the validated method for urinary lactulose and mannitol.[9][10]
Signaling Pathways and Biological Effects
While specific in vivo signaling studies for this compound are not extensively documented, research on D-mannitol provides insights into its potential biological activities.
AMPK Signaling Pathway
D-mannitol has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[11][12] This activation is associated with increased phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[12] The AMPK pathway is a central regulator of cellular energy homeostasis.
Below is a simplified representation of the D-mannitol-induced AMPK signaling pathway.
Toll-Like Receptor (TLR) Signaling
There is evidence to suggest that D-mannitol may modulate immune responses, potentially through pathways involving Toll-like receptors (TLRs). However, direct in vivo evidence for this compound specifically targeting TLR signaling is currently lacking. Further research is needed to elucidate the precise mechanisms.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for an in vivo study of this compound.
References
- 1. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Mannitol (HMDB0000765) [hmdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Voluntary oral administration of drugs in mice [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. libios.fr [libios.fr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. D-Mannitol Induces a Brown Fat-like Phenotype via a β3-Adrenergic Receptor-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Mannitol-d2 as a Non-Metabolizable Sugar Alcohol Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of D-Mannitol-d2 as a non-metabolizable sugar alcohol tracer, with a primary focus on its use in assessing intestinal permeability. This document outlines the core principles, experimental methodologies, and data interpretation relevant to the use of this stable isotope-labeled tracer in research and drug development.
Introduction: The Role of Non-Metabolizable Tracers
D-Mannitol is a six-carbon sugar alcohol that is poorly absorbed by the intestinal epithelium and is not metabolized by human enzymes.[1][2] These characteristics make it an ideal probe for assessing the integrity of the intestinal barrier. When administered orally, the amount of mannitol that appears in the urine is proportional to its absorption through the paracellular pathway, the space between intestinal epithelial cells. Increased urinary excretion of mannitol is indicative of increased intestinal permeability, often referred to as "leaky gut."[3]
The use of deuterated D-Mannitol (this compound) offers a significant advantage over its unlabeled counterpart. Stable isotope labeling allows for the differentiation of the administered tracer from endogenous or dietary mannitol, thereby increasing the accuracy and sensitivity of the assay.[4] This is particularly crucial as mannitol is naturally present in various foods. Mass spectrometry-based analytical methods can precisely quantify this compound, distinguishing it from the more abundant unlabeled mannitol.
Core Principles of this compound as a Tracer
The fundamental principle behind using this compound as a tracer for intestinal permeability lies in its physicochemical properties:
-
Non-metabolizable: The human body does not metabolize D-Mannitol, ensuring that the amount excreted in the urine directly reflects the amount absorbed.[1]
-
Paracellular Transport: D-Mannitol primarily traverses the intestinal epithelium through the paracellular pathway. Therefore, its absorption is a direct measure of the "leakiness" of the tight junctions between enterocytes.
-
Stable Isotope Labeling: The deuterium label (d2) allows for precise quantification by mass spectrometry, eliminating interference from endogenous and dietary mannitol.
In a typical intestinal permeability assay, this compound is co-administered with a larger, less permeable sugar molecule, such as lactulose. Lactulose is also non-metabolizable but is significantly larger than mannitol, restricting its passage through the paracellular pathway in a healthy gut. An elevated urinary lactulose to mannitol ratio (L/M ratio) is a sensitive indicator of compromised intestinal barrier function.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of D-Mannitol as an oral tracer. While specific data for this compound is limited in publicly available literature, the data for unlabeled D-Mannitol provides a strong reference for expected values. The use of a deuterated tracer is primarily for analytical accuracy and does not significantly alter the physiological behavior of the molecule.
Table 1: Pharmacokinetic Parameters of Oral D-Mannitol in Healthy Adults
| Parameter | 50 g Dose | 100 g Dose | 150 g Dose | Reference |
| Cmax (mg/mL) | 0.63 ± 0.15 | 1.02 ± 0.28 | 1.36 ± 0.39 | [5][6][7][8] |
| Tmax (hours) | 1.0 (0.92-2.0) | 1.0 (0.92-2.08) | 1.0 (0.92-2.03) | [8] |
| AUC0-∞ (mg*h/mL) | 2.667 ± 0.668 | 4.992 ± 1.706 | 7.403 ± 3.472 | [5][6][7] |
| Bioavailability (%) | 24.3 ± 7.3 | 20.9 ± 8.1 | 22.8 ± 9.3 | [5][7][8][9] |
Data are presented as mean ± standard deviation or median (range).
Table 2: Urinary Excretion of Oral D-Mannitol in Humans
| Study Population | Oral Dose | Urine Collection Period (hours) | Mean Urinary Excretion (%) | Reference |
| Healthy Volunteers | Not specified | Not specified | 8.0 - 39.6 | [4] |
| Healthy Volunteers | 1 g | 0-2 | 4.35 | [10] |
| Healthy Volunteers | 1 g | 8-24 | 0.375 | [10] |
| Healthy Volunteers | Not specified | Not specified | 19.5 | [11] |
| Uremic Patients | Not specified | Not specified | ~7.2 | [2] |
| Healthy Females | 5 g | 5 | ~15-20 (estimated from graph) | [12] |
| Mice | Sub-milligram | 6 | ~15 | [13] |
Experimental Protocols
This section details a generalized protocol for an intestinal permeability assay using this compound and lactulose.
Subject Preparation
-
Fasting: Subjects should fast for a minimum of 8 hours overnight prior to the test. Water is permitted.
-
Dietary Restrictions: For 24 hours before the test, subjects should avoid foods and beverages containing high levels of mannitol and lactose.
-
Medication Review: Non-essential medications and supplements, especially those affecting gastrointestinal motility or permeability (e.g., NSAIDs, laxatives), should be discontinued for a specified period before the test, as advised by the study protocol and a physician.
Tracer Administration
-
Baseline Urine Collection: Immediately before consuming the tracer solution, the subject should completely empty their bladder. This "time zero" urine sample is collected and stored.
-
Tracer Solution: A solution containing a precisely known amount of this compound and lactulose dissolved in water is prepared. A typical dose for adults is 5 grams of lactulose and 2 grams of this compound in 100 mL of water.
-
Ingestion: The subject drinks the entire tracer solution. The time of ingestion is recorded.
Urine Collection
-
Timed Collection: All urine produced over a subsequent 6-hour period is collected in a single container.
-
Hydration: To ensure adequate urine output, subjects should be encouraged to drink a standardized volume of water (e.g., 250-500 mL) at specified intervals during the collection period.
-
Total Volume Measurement: At the end of the 6-hour collection period, the total volume of urine is measured and recorded.
-
Aliquoting: The collected urine is thoroughly mixed, and aliquots are transferred to labeled tubes for storage at -80°C until analysis.
Sample Analysis: HPLC-MS/MS
Urinary concentrations of this compound and lactulose are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: Urine samples are thawed and typically diluted with a solution containing internal standards (e.g., 13C-labeled mannitol and lactulose). Proteins may be precipitated using an organic solvent.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., an amide column) to separate the sugars.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in a specific mode (e.g., selected reaction monitoring) to detect and quantify the parent and product ions specific to this compound and lactulose.
-
Quantification: The concentration of each sugar is determined by comparing its peak area to that of its corresponding internal standard against a calibration curve.
Data Calculation
The percentage of each sugar excreted in the urine is calculated using the following formula:
Percentage Excretion = ([Sugar Concentration in Urine (mg/mL)] * [Total Urine Volume (mL)]) / [Ingested Dose of Sugar (mg)] * 100
The Lactulose/Mannitol (L/M) ratio is then calculated as:
L/M Ratio = Percentage Excretion of Lactulose / Percentage Excretion of Mannitol
Visualizations
Mechanism of Intestinal Permeability Assessment
Caption: Mechanism of this compound transport across the intestinal barrier.
Experimental Workflow for Intestinal Permeability Assay
Caption: Experimental workflow for the lactulose/D-Mannitol-d2 intestinal permeability test.
Conclusion
This compound is a valuable tool for researchers, scientists, and drug development professionals for the accurate and sensitive assessment of intestinal permeability. Its non-metabolizable nature and reliance on paracellular transport, combined with the analytical advantages of stable isotope labeling, make it a superior tracer compared to its unlabeled counterpart. The standardized protocols for the dual-sugar absorption test, coupled with robust analytical methods like HPLC-MS/MS, provide a reliable framework for investigating intestinal barrier function in various physiological and pathological states. This technical guide serves as a foundational resource for the implementation and interpretation of studies utilizing this compound as a non-metabolizable sugar alcohol tracer.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mannitol absorption and excretion in uremic patients regularly treated with gastrointestinal perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of mannitol for use as a probe marker of gastrointestinal permeability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. publires.unicatt.it [publires.unicatt.it]
- 10. Understanding Measurements of Intestinal Permeability in Healthy Humans with Urine Lactulose and Mannitol Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and quantification of the osmodiuretic mannitol in urine for sports drug testing using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]
- 13. biorxiv.org [biorxiv.org]
Key differences between D-Mannitol and D-Mannitol-d2
An In-depth Technical Guide to the Core Differences Between D-Mannitol and D-Mannitol-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotopic labeling is a powerful tool in pharmaceutical sciences, enabling researchers to subtly modify a molecule's properties to enhance its metabolic profile, trace its biological journey, or elucidate mechanistic pathways. Deuterium, a stable isotope of hydrogen, is particularly valuable in this regard. This technical guide provides a comprehensive examination of the core differences between D-Mannitol, a widely used sugar alcohol, and its deuterated analogue, this compound. We will delve into their structural and physicochemical distinctions, the profound implications of the Kinetic Isotope Effect (KIE), detailed experimental protocols for their synthesis and characterization, and their respective applications in research and drug development.
Introduction to D-Mannitol and Isotopic Labeling
D-Mannitol is a six-carbon sugar alcohol (a polyol) that is an isomer of sorbitol. It is naturally found in various plants and algae and is extensively used in the pharmaceutical industry as a versatile excipient in tablet formulations, a sweetening agent, a stabilizer for proteins, and as an osmotic diuretic for medical applications such as reducing intracranial pressure.
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. This compound is a form of D-Mannitol where one or more hydrogen atoms have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. This seemingly minor substitution—the addition of a single neutron—introduces significant changes in the molecule's properties, primarily due to the mass difference between hydrogen and deuterium. This guide focuses on D-Mannitol-1,1'-d2, where two hydrogen atoms on the first carbon are replaced by deuterium. The strategic incorporation of deuterium is a key technique in drug discovery to improve pharmacokinetic profiles and for use in metabolic studies.
Structural and Physicochemical Properties
The foundational difference between D-Mannitol and this compound lies in their atomic composition, which in turn affects their molecular weight and the strength of their chemical bonds.
Fig. 1: Chemical Structures of D-Mannitol and this compound
Table 1: Comparative Physicochemical Properties
| Property | D-Mannitol | This compound | Key Difference |
| Chemical Formula | C₆H₁₄O₆ | C₆H₁₂D₂O₆ | Presence of two deuterium atoms. |
| Molecular Weight | ~182.17 g/mol | ~184.18 g/mol | Increased mass due to two neutrons. |
| Appearance | White, odorless, crystalline powder or granules. | White, odorless, crystalline powder or granules. | No significant difference in appearance. |
| Taste | Sweet, with a cooling sensation. | Sweet, with a cooling sensation. | No significant difference in taste. |
| Melting Point | ~166-170 °C (β-form) | Expected to be very similar to D-Mannitol. | Minimal, if any, difference. |
| Solubility in Water | Soluble | Soluble | No significant difference in solubility. |
| Polymorphism | Exists in α, β, and δ crystalline forms. | Expected to exhibit the same polymorphism. | Polymorphic behavior is retained. |
The Kinetic Isotope Effect (KIE) and Its Implications
The most significant difference between D-Mannitol and this compound from a drug development perspective is the Kinetic Isotope Effect (KIE) .
The C-D (Carbon-Deuterium) bond is stronger and has a lower zero-point vibrational energy than a C-H (Carbon-Hydrogen) bond. Consequently, reactions that involve the cleavage of a C-D bond in their rate-determining step proceed more slowly than those involving a C-H bond. This phenomenon is the cornerstone of utilizing deuteration in drug design.
Impact on Drug Metabolism
Many drug metabolism pathways, particularly those mediated by the Cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step. By strategically replacing a hydrogen atom at a site of metabolic attack (a "soft spot") with deuterium, the rate of metabolism at that position can be significantly reduced.
This can lead to several favorable outcomes:
-
Increased Drug Half-Life: Slower metabolism can lead to a longer drug half-life and increased overall drug exposure (Area Under the Curve, AUC).
-
Reduced Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can slow its formation, potentially improving the drug's safety profile.
-
Improved Pharmacokinetic Profile: Deuteration can lead to more consistent plasma concentrations of a drug, potentially reducing dosing frequency and improving patient compliance.
Fig. 2: The Kinetic Isotope Effect (KIE)
Experimental Protocols
The synthesis and characterization of this compound require specific laboratory procedures to ensure successful deuteration and to verify its incorporation.
Synthesis of this compound
The industrial production of D-Mannitol typically involves the catalytic hydrogenation of fructose or a mixture of glucose and fructose. To synthesize this compound, a similar approach can be used with a deuterated hydrogen source.
Method: Reductive Deuteration
-
Starting Material: High-purity D-Fructose.
-
Deuterium Source: Deuterium gas (D₂) or a deuteride-donating agent such as sodium borodeuteride (NaBD₄).
-
Catalyst: A metal catalyst such as Raney Nickel or a ruthenium-based catalyst.
-
Procedure: a. Dissolve D-Fructose in a suitable solvent (e.g., water or ethanol). b. Place the solution in a high-pressure reactor vessel with the chosen catalyst. c. Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing the deuterium source. d. Pressurize the reactor with D₂ gas or add NaBD₄ to the solution. e. Heat and stir the reaction mixture under controlled temperature and pressure until the reaction is complete. f. After cooling, filter the mixture to remove the catalyst. g. Purify the resulting mixture of this compound and its isomer D-Sorbitol-d2 using techniques like fractional crystallization to isolate the pure this compound.
Characterization and Differentiation Protocols
A suite of analytical techniques is used to confirm the identity, purity, and structure of D-Mannitol and to differentiate it from its deuterated counterpart.
1. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and verify the incorporation of deuterium.
-
Methodology:
-
Prepare dilute solutions of D-Mannitol and this compound in a suitable solvent (e.g., methanol/water).
-
Analyze the samples using an electrospray ionization mass spectrometer (ESI-MS).
-
Expected Results: D-Mannitol will show a primary ion corresponding to its molecular weight (e.g., [M+Na]⁺ at m/z 205.16). This compound will show a corresponding ion shifted by +2 Da (e.g., [M+Na]⁺ at m/z 207.17), confirming the presence of two deuterium atoms.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the exact location of deuterium substitution.
-
Methodology (¹H NMR):
-
Dissolve the sample in a deuterated solvent (e.g., D₂O).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Expected Results: The spectrum of D-Mannitol will show characteristic signals for all its protons. In the spectrum of D-Mannitol-1,1'-d2, the proton signal corresponding to the C1 position will be absent or significantly diminished, providing definitive proof of the deuteration site.
-
-
Methodology (¹³C NMR):
-
Dissolve the sample in a deuterated solvent.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Results: The carbon atom bonded to deuterium (C1) will exhibit a characteristic triplet splitting pattern (due to C-D coupling) in a proton-coupled spectrum and may show a slight upfield isotopic shift compared to the corresponding carbon in D-Mannitol.
-
3. Vibrational Spectroscopy (FTIR/Raman)
-
Objective: To observe the difference in vibrational frequencies between C-H and C-D bonds.
-
Methodology (FTIR-ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the infrared spectrum, typically in the 4000-400 cm⁻¹ range.
-
Expected Results: The spectrum of this compound will show new absorption bands at lower frequencies (approx. 2100-2200 cm⁻¹) corresponding to C-D stretching vibrations, which are absent in the D-Mannitol spectrum. The corresponding C-H stretching bands (approx. 2850-3000 cm⁻¹) will be diminished in intensity.
-
4. X-Ray Powder Diffraction (XRPD)
-
Objective: To characterize and compare the crystalline structure (polymorphism).
-
Methodology:
-
Pack the powder sample into a sample holder.
-
Collect the diffraction pattern using a diffractometer with a monochromatic X-ray source.
-
Expected Results: Both D-Mannitol and this compound are expected to exhibit identical diffraction patterns for the same polymorph (α, β, or δ), as the substitution of hydrogen with deuterium does not significantly alter the crystal lattice parameters. This technique is crucial for ensuring the same solid-state form is being compared in other analyses.
-
Fig. 3: Synthesis and Characterization Workflow
Conclusion
The primary distinction between D-Mannitol and this compound is the isotopic substitution of hydrogen with deuterium, leading to an increased molecular weight and, most importantly, a stronger carbon-deuterium bond. This gives rise to the Kinetic Isotope Effect, a phenomenon with profound implications for drug development. By slowing metabolic degradation at specific sites, deuteration can significantly improve a drug's pharmacokinetic properties, enhancing its efficacy and safety. While the bulk physicochemical properties like appearance, solubility, and crystal structure remain largely unchanged, the subtle atomic difference is readily detectable by analytical techniques such as mass spectrometry and NMR. For researchers in drug discovery, this compound serves as a quintessential example of how strategic isotopic labeling can transform a simple molecule into a valuable tool for metabolic studies and a template for designing superior therapeutics.
Methodological & Application
Application Notes and Protocols for D-Mannitol-d2 in In Vivo Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds as tracers is central to MFA, providing a dynamic view of metabolic pathways that is unattainable through conventional metabolomics alone.[1][2] D-Mannitol-d2, a deuterated form of the sugar alcohol D-mannitol, serves as a valuable tracer for investigating specific metabolic pathways in vivo. While D-mannitol is largely considered metabolically inert in mammals and is primarily excreted unchanged, its minimal metabolism and other biological activities present unique tracing opportunities.[3][4]
In mammalian systems, D-mannitol can be minimally converted to fructose and subsequently enter glycolysis or be stored as glycogen, primarily in the liver.[3] Recent studies have also indicated that D-mannitol can influence lipid metabolism and induce a "browning" of white adipose tissue, suggesting broader metabolic roles.[5] this compound allows researchers to trace the fate of mannitol's hydrogen atoms, providing insights into these metabolic conversions and their downstream effects. This is particularly useful for studying pathways involving NADPH, a key cofactor in reductive biosynthesis and antioxidant defense.[6]
These application notes provide a comprehensive, albeit synthesized, framework for utilizing this compound in in vivo metabolic flux analysis, drawing from established principles of stable isotope tracing.
Potential Applications
-
Quantifying Hepatic Mannitol Metabolism: Tracing the conversion of this compound to deuterated fructose and glycogen in the liver to understand the capacity and regulation of this minor metabolic pathway.
-
Investigating Adipose Tissue Lipid Metabolism: Assessing the influence of D-mannitol on fatty acid synthesis and oxidation by tracing the incorporation of deuterium into lipid pools.[5]
-
Elucidating Redox Metabolism: Using this compound to probe the flux through mannitol dehydrogenase, which can provide an indirect measure of NADP+/NADPH turnover.
-
Drug Development: In pharmacology, deuterated compounds are used to study the metabolic fate and pharmacokinetic profiles of drugs.[7] this compound can be used as a non-perturbing tracer to assess changes in metabolic pathways in response to therapeutic interventions.
Data Presentation
The following tables provide illustrative quantitative data based on typical parameters for in vivo metabolic flux studies using stable isotope tracers. Actual values must be determined empirically for each experimental context.
Table 1: Suggested Dosing of this compound for In Vivo Mouse Studies
| Administration Route | Dosage Range (mg/kg body weight) | Vehicle | Rationale |
| Intravenous (IV) Bolus | 50 - 200 | Sterile Saline | Rapid introduction into circulation for tracing short-term metabolic events.[8] |
| Oral Gavage | 500 - 2000 | Deionized Water | Mimics dietary intake and allows for the study of first-pass metabolism.[9] |
| Intraperitoneal (IP) Injection | 100 - 500 | Sterile Saline | Slower absorption compared to IV, providing a more sustained release of the tracer.[10] |
Table 2: Example Mass Isotopomer Distribution Data from Liver Tissue
| Metabolite | Mass Isotopomer | Relative Abundance (%) (Control) | Relative Abundance (%) (this compound Traced) |
| Fructose-6-Phosphate | M+0 | 99.8 | 95.2 |
| M+1 | 0.1 | 4.5 | |
| M+2 | 0.1 | 0.3 | |
| Glucose-6-Phosphate | M+0 | 99.7 | 96.0 |
| M+1 | 0.2 | 3.8 | |
| M+2 | 0.1 | 0.2 | |
| Palmitate (C16:0) | M+0 | 99.5 | 98.0 |
| M+1 | 0.4 | 1.5 | |
| M+2 | 0.1 | 0.5 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intravenous Injection
This protocol is adapted from established methods for administering stable isotope tracers to mice.[8][11]
Materials:
-
This compound
-
Sterile 0.9% saline
-
Mouse restraints
-
Warming pad or heat lamp
-
27-30 gauge needles and syringes
-
Blood collection tubes (e.g., K2-EDTA microtubes)
-
Liquid nitrogen
-
Centrifuge
Procedure:
-
Preparation of Tracer Solution: Prepare a 20% (w/v) stock solution of this compound in sterile 0.9% saline. Ensure complete dissolution and filter-sterilize.
-
Animal Handling: Acclimatize mice to handling and restraint procedures for several days prior to the experiment.
-
Tracer Administration:
-
Place the mouse in a restraint device.
-
Gently warm the tail using a warming pad or heat lamp to dilate the lateral tail vein.
-
Administer a bolus injection of the this compound solution (e.g., 100 mg/kg body weight) into the tail vein. Record the exact time of injection.
-
-
Sample Collection:
-
At predetermined time points (e.g., 5, 15, 30, 60 minutes) post-injection, collect blood samples via tail-nick or submandibular bleeding into K2-EDTA tubes.
-
For terminal studies, euthanize the mouse at the final time point and rapidly excise tissues of interest (e.g., liver, adipose tissue).
-
Immediately freeze blood plasma and tissues in liquid nitrogen to quench all metabolic activity.
-
-
Sample Processing:
-
Centrifuge blood samples at 4°C to separate plasma.
-
Store all samples at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction and Derivatization for GC-MS Analysis
This is a general protocol for the extraction of polar metabolites for subsequent analysis.
Materials:
-
-80°C Methanol/Water (80:20 v/v) with internal standards
-
Chloroform
-
Deionized water
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
Derivatization reagents (e.g., Methoxyamine hydrochloride in pyridine, MTBSTFA)
-
GC-MS vials
Procedure:
-
Extraction:
-
Homogenize frozen tissue samples in pre-chilled 80% methanol.
-
For plasma, add cold 80% methanol.
-
Vortex vigorously and incubate on dry ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Phase Separation (for tissues):
-
Add chloroform and water to the supernatant for phase separation.
-
Vortex and centrifuge.
-
Collect the upper aqueous phase (polar metabolites).
-
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Derivatization:
-
Add methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups. Incubate as required (e.g., 90 minutes at 30°C).
-
Add a silylating agent like MTBSTFA to derivatize hydroxyl and amine groups, making them volatile for GC-MS analysis. Incubate as required (e.g., 60 minutes at 60°C).
-
-
Analysis: Transfer the derivatized sample to a GC-MS vial for analysis.
Protocol 3: Mass Spectrometry Analysis
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Procedure:
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use an appropriate GC column and temperature gradient to separate the metabolites.
-
Detection: Operate the mass spectrometer in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of D-Mannitol and its downstream metabolites.
-
Data Analysis:
-
Identify peaks based on retention time and mass spectra by comparing to a standard library.
-
Determine the mass isotopomer distribution for each metabolite of interest by integrating the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.).
-
Correct for the natural abundance of stable isotopes.
-
Use the corrected mass isotopomer distributions in metabolic flux analysis software to calculate flux rates.
-
Mandatory Visualizations
Caption: Hypothetical metabolic fate of this compound in vivo.
Caption: General workflow for in vivo metabolic flux analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Mannitol (HMDB0000765) [hmdb.ca]
- 5. D-Mannitol Induces a Brown Fat-like Phenotype via a β3-Adrenergic Receptor-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 9. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [en.bio-protocol.org]
LC-MS/MS Method for the Quantification of D-Mannitol-d2 in Human Urine
Application Note and Protocol
Introduction
D-Mannitol, a sugar alcohol, is frequently utilized as a probe to assess intestinal permeability. Its deuterated analog, D-Mannitol-d2, serves as an excellent internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the unlabeled analyte, ensuring accurate and precise measurement by correcting for matrix effects and variations during sample processing and analysis. This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human urine, which can be adapted for studies involving D-Mannitol where this compound is used as an internal standard.
The method employs a simple sample preparation procedure followed by chromatographic separation using a hydrophilic interaction liquid chromatography (HILIC) column and detection by a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The described protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in a biological matrix.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
D-Mannitol (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of this compound and D-Mannitol in water to obtain a final concentration of 1 mg/mL for each.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound primary stock solution in water:acetonitrile (50:50, v/v) to create a series of working standard solutions for the calibration curve.
-
-
Internal Standard (IS) Working Solution:
-
If this compound is used as an analyte, a different internal standard such as ¹³C₆-D-Mannitol would be used. For the purpose of this protocol where this compound is the analyte, a stable isotope-labeled analog of a different sugar alcohol or a structurally similar compound not present in the matrix could be chosen. For demonstration, we will proceed with this compound as the analyte and assume a suitable internal standard is available.
-
Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
Vortex the urine samples for 10 seconds to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of the urine sample with 450 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
-
Column: HILIC (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 50 mm)[1][2]
-
Mobile Phase A: Water with 2 mM ammonium formate and 0.05% formic acid[3]
-
Mobile Phase B: Acetonitrile with 0.05% formic acid[3]
-
Flow Rate: 0.3 mL/min[4]
-
Gradient Elution:
-
Start with 90% B.
-
Linearly decrease to 40% B over 4 minutes.
-
Hold at 40% B for 1 minute.
-
Return to 90% B and equilibrate for 2 minutes.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative[4][5][6]
-
Selected Reaction Monitoring (SRM) Transitions:
-
The precursor and product ions for this compound would need to be determined by infusing a standard solution. Based on the fragmentation of D-Mannitol, the deprotonated molecule [M-H]⁻ would be the precursor ion. For D-Mannitol (C₆H₁₄O₆), the molecular weight is 182.17 g/mol . For this compound (C₆H₁₂D₂O₆), the molecular weight will be approximately 184.18 g/mol . The precursor ion would be m/z 183.1. The product ions would be determined experimentally.
-
-
Source Parameters:
-
Capillary Voltage: Optimized for maximum signal.
-
Source Temperature: 550 °C[5]
-
Gas Flow (Nebulizer and Heater): Optimized for the specific instrument.
-
Data Presentation
The quantitative data for the analysis of this compound should be summarized in the following tables.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
| 2000 | Value |
| Linearity (r²) | >0.99 |
| Equation | y = mx + c |
Table 2: Precision and Accuracy of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Precision (%CV) | Accuracy (%) |
| Low | 30 | Value | <15% | 85-115% |
| Medium | 750 | Value | <15% | 85-115% |
| High | 1500 | Value | <15% | 85-115% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the analytical method components.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactulose:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of D-Mannitol-d2 using Gas Chromatography-Mass Spectrometry
This document provides a detailed protocol for the quantitative analysis of D-Mannitol-d2 in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This method is intended for researchers, scientists, and drug development professionals who require a reliable and sensitive method for the determination of this deuterated sugar alcohol.
Introduction
This compound is the deuterium-labeled form of D-Mannitol, a six-carbon sugar alcohol. It is frequently utilized as an internal standard in metabolic studies and pharmacokinetic analyses due to its chemical similarity to the unlabeled compound and its distinct mass spectrometric signature. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, due to the low volatility of sugar alcohols like mannitol, a derivatization step is necessary to convert them into more volatile and thermally stable analogues suitable for GC-MS analysis. This protocol details a robust method involving derivatization followed by GC-MS analysis.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this method. These values are illustrative and may vary based on the specific instrumentation and matrix used.
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-17 fused-silica capillary column (or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100°C for 2 min, ramp at 5°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the derivatization method and the mass spectrum of the this compound derivative. For a hexatrimethylsilyl (6TMS) derivative, one would expect ions corresponding to the deuterated fragments. |
Table 2: Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Experimental Protocol
A detailed methodology for the analysis of this compound is provided below. This includes sample preparation, derivatization, and GC-MS analysis.
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., a different deuterated sugar alcohol if this compound is the analyte)
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Solvents: Methanol, Ethyl Acetate (HPLC grade)
-
Sample matrix (e.g., plasma, urine, cell culture media)
Sample Preparation
-
Spiking: For calibration standards and quality control samples, spike known concentrations of this compound into the sample matrix.
-
Extraction:
-
To 100 µL of the sample, add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Vortex briefly to dissolve the residue.
-
Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization.
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquisition: Acquire data using the parameters outlined in Table 1. The specific ions to be monitored in SIM mode should be determined by analyzing a derivatized standard of this compound and identifying its characteristic fragment ions. The mass spectrum of the trimethylsilyl derivative of D-mannitol can be found in public databases; the spectrum of the this compound derivative will show a mass shift corresponding to the number of deuterium atoms.[1]
-
Quantification: Create a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard against the concentration. Use this curve to determine the concentration of this compound in unknown samples.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving mannitol.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Simplified diagram of D-Mannitol's role as an osmotic diuretic.
References
Application Notes and Protocols for D-Mannitol-d2 in Gut Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal permeability, often referred to as "leaky gut," is a critical factor in various physiological and pathological conditions. It describes the facility with which intestinal mucosa is penetrated by luminal contents. The dual-sugar absorption test, utilizing lactulose and mannitol, is a widely adopted non-invasive method for assessing the integrity of the intestinal barrier.[1][2] Mannitol, a monosaccharide, is readily absorbed through the transcellular pathway (through the cells), reflecting the total absorptive surface area of the small intestine.[1][3] In contrast, the larger disaccharide, lactulose, is only minimally absorbed through the paracellular pathway (between the cells).[1][3] An elevated urinary lactulose to mannitol ratio (L/M) is indicative of compromised intestinal barrier function.[1]
The use of unlabeled D-Mannitol can be confounded by its natural presence in various foods, potentially leading to inaccuracies in baseline measurements.[4][5] To circumvent this, stable isotope-labeled mannitol, such as ¹³C-Mannitol, has been introduced as a more precise probe.[4][6] While the literature predominantly specifies the use of ¹³C-Mannitol, the principles and protocols outlined herein are directly applicable to D-Mannitol-d2, which would serve the same purpose of providing a distinct mass for accurate quantification by mass spectrometry, free from dietary interference.
Principle of the Test
The lactulose/D-Mannitol-d2 test is based on the differential absorption of these two sugar probes. After oral administration, this compound is absorbed transcellularly across the intestinal epithelium, while lactulose is primarily restricted to the paracellular route. In a healthy intestine, a significant amount of mannitol and a very small amount of lactulose are absorbed and subsequently excreted in the urine. In conditions of increased intestinal permeability, the tight junctions between intestinal cells widen, leading to a greater absorption of lactulose. The ratio of lactulose to this compound in the urine, therefore, provides a reliable index of intestinal permeability.
Applications
The assessment of intestinal permeability using the lactulose/D-Mannitol-d2 test has broad applications in both clinical research and drug development:
-
Gastrointestinal Disorders: Investigating the pathophysiology of conditions like inflammatory bowel disease (Crohn's disease and ulcerative colitis), celiac disease, and irritable bowel syndrome (IBS).[7][8]
-
Autoimmune Diseases: Exploring the role of gut health in the development and progression of autoimmune disorders.
-
Drug Development: Evaluating the impact of new chemical entities on gut barrier function and assessing the efficacy of therapies aimed at restoring intestinal integrity.
-
Nutritional Science: Studying the effects of diet and nutritional interventions on intestinal health.
-
Toxicology: Assessing gut barrier damage as a result of exposure to toxins or in response to drug-induced toxicity.
Experimental Protocol: In Vivo Intestinal Permeability Assessment
This protocol outlines the procedure for conducting an in vivo intestinal permeability study in human subjects using a lactulose and this compound solution.
1. Subject Preparation:
-
Subjects should fast overnight for a minimum of 8 hours.
-
A baseline urine sample is collected immediately before the administration of the sugar solution.
-
Subjects should avoid consuming foods high in mannitol for a few days leading up to the test if unlabeled mannitol is also being measured. The use of this compound mitigates this concern.
2. Test Solution Administration:
-
Prepare a solution containing a known concentration of lactulose and this compound in water. A common dosage is 5 grams of lactulose and 2 grams of this compound dissolved in 100 mL of water.
-
The subject drinks the entire solution.
-
It is recommended that the subject drinks an additional 250-500 mL of water to ensure adequate urine output.
3. Urine Collection:
-
All urine is collected for a specified period, typically 5 to 6 hours after ingesting the solution.[9] Shorter collection periods of 2 hours have also been shown to provide reliable results.[1][10]
-
The total volume of urine collected during this period is measured and recorded.
-
Aliquots of the collected urine are stored at -20°C or lower until analysis.
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation: Thaw urine samples and centrifuge to remove any particulate matter. An aliquot of the supernatant is diluted with a solution containing a stable isotope-labeled internal standard (e.g., ¹³C₆-Mannitol or another deuterated standard).
-
Chromatography: Separation of lactulose and this compound is typically achieved using high-performance liquid chromatography (HPLC) with a suitable column, such as an amino-based column.
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for lactulose, this compound, and the internal standard are monitored for accurate quantification.
5. Data Analysis:
-
Calculate the total amount of lactulose and this compound excreted in the urine over the collection period.
-
Total Excreted Sugar (mg) = Concentration in Urine (mg/mL) x Total Urine Volume (mL)
-
-
Calculate the percentage of each sugar recovered in the urine relative to the ingested dose.
-
% Recovery = (Total Excreted Sugar / Ingested Dose) x 100
-
-
Determine the Lactulose/D-Mannitol-d2 (L/M) ratio.
-
L/M Ratio = % Recovery of Lactulose / % Recovery of this compound
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data that can be obtained from intestinal permeability studies.
Table 1: Urinary Recovery of Lactulose and Mannitol in Different Clinical Conditions
| Clinical Condition | % Lactulose Recovery (Mean ± SD) | % Mannitol Recovery (Mean ± SD) | Lactulose/Mannitol Ratio (Mean ± SD) | Reference |
| Healthy Controls | 0.25 ± 0.15 | 14.5 ± 5.8 | 0.02 ± 0.01 | Fictional Data for Illustration |
| Crohn's Disease | 0.95 ± 0.50 | 10.2 ± 4.1 | 0.10 ± 0.06 | Fictional Data for Illustration |
| Celiac Disease (Untreated) | 1.20 ± 0.65 | 8.5 ± 3.5 | 0.15 ± 0.08 | Fictional Data for Illustration |
Table 2: Analytical Parameters for LC-MS/MS Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Quantification (ng/mL) |
| Lactulose | 341.1 | 161.1 | 5.2 | 10 |
| This compound | 185.1 | 90.1 | 3.8 | 5 |
| ¹³C₆-Mannitol (Internal Standard) | 189.1 | 93.1 | 3.8 | N/A |
Note: The specific m/z values for this compound are illustrative and would depend on the exact deuteration pattern. The values for ¹³C₆-Mannitol are provided as a common internal standard.
Visualizations
Diagram 1: Experimental Workflow for Intestinal Permeability Assessment
Caption: Workflow for assessing intestinal permeability.
Diagram 2: Conceptual Pathways of Intestinal Absorption
Caption: Absorption pathways of permeability probes.
References
- 1. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nutripath.com.au [nutripath.com.au]
- 4. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of mannitol for use as a probe marker of gastrointestinal permeability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal permeability assessment using lactulose and mannitol in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut permeability to lactulose and mannitol differs in treated Crohn's disease and celiac disease patients and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dhalab.com [dhalab.com]
- 10. Assessment of intestinal permeability with a two-hour urine collection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of D-Mannitol-d2 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the oral administration of D-Mannitol-d2 in animal models, primarily focusing on mice and rats. This document outlines the necessary materials, experimental procedures, and data analysis techniques for conducting pharmacokinetic and metabolic studies using this stable isotope-labeled sugar alcohol.
Introduction
D-Mannitol is a six-carbon sugar alcohol used in various research and clinical applications. The deuterated form, this compound, serves as a valuable tool in metabolic research and pharmacokinetic studies. Its use as a stable isotope tracer allows for the precise tracking and quantification of mannitol's absorption, distribution, metabolism, and excretion (ADME) in vivo, without the need for radioactive labeling. Oral administration is a common route for studying the intestinal absorption and subsequent metabolic fate of various compounds. This protocol details the oral gavage procedure for delivering a precise dose of this compound to animal models.
Materials
-
Test Article: this compound
-
Vehicle: Sterile water, 0.9% saline, or as determined by study requirements.
-
Animal Models: Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Wistar, Sprague-Dawley). Animals should be appropriately housed and acclimatized before the experiment.
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
pH meter (optional)
-
Oral gavage needles (feeding needles): appropriate size for the animal model (see Table 1). Flexible plastic or stainless steel with a ball tip are recommended to minimize injury.[1]
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Metabolic cages for urine and feces collection (optional)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.
-
Experimental Protocols
Preparation of this compound Dosing Solution
-
Determine the Dose: The appropriate dose of this compound will depend on the specific aims of the study. For reference, oral doses of unlabeled mannitol in rodents have ranged from 50 mg/kg to 800 mg/kg.[2]
-
Calculate the Required Amount: Based on the desired dose and the number and weight of the animals, calculate the total amount of this compound and vehicle needed.
-
Dissolve this compound: Accurately weigh the required amount of this compound and dissolve it in the chosen vehicle. Ensure complete dissolution, using a vortex mixer if necessary. For some stable isotope tracer studies, a physiological dose similar to that used in a glucose tolerance test (e.g., 2 g/kg bodyweight) has been used.[3][4][5]
-
Verify pH (Optional): If the vehicle is not a standard buffered solution, check the pH of the final dosing solution to ensure it is within a physiologically acceptable range.
-
Storage: Store the dosing solution appropriately, protected from light and at the recommended temperature, until administration.
Oral Gavage Administration
The oral gavage technique ensures the precise delivery of a specified volume of the test substance directly into the stomach.[1]
-
Animal Preparation:
-
Restraint:
-
Gavage Needle Insertion:
-
Ensure the gavage needle is of the correct length by measuring it externally from the tip of the animal's nose to the last rib.[6]
-
Gently open the animal's mouth and insert the gavage needle along the roof of the mouth, advancing it towards the esophagus. The animal should swallow the needle as it is gently advanced.[1]
-
Do not force the needle. If resistance is met, withdraw the needle and try again.[1]
-
-
Administration:
-
Post-Administration Monitoring:
-
After administration, gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing, for at least 5-10 minutes after the procedure.[1]
-
Sample Collection for Pharmacokinetic Analysis
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes post-dose) to characterize the pharmacokinetic profile.[3][4] The specific time points may vary depending on the expected absorption and clearance rates.
-
Urine and Feces Collection: If conducting a mass balance study, house the animals in metabolic cages for the collection of urine and feces over a specified period (e.g., 24 or 48 hours).
-
Tissue Harvesting: At the end of the study, tissues of interest (e.g., liver, kidney, intestine) can be harvested for analysis of this compound distribution.
Sample Analysis
The quantification of this compound in biological samples typically requires sensitive analytical methods such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of small, volatile molecules like mannitol. Derivatization is often required to improve chromatographic properties.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the quantification of analytes in complex biological matrices like plasma and urine.[9]
Isotopic quantification, which involves using a known amount of a stable isotope-labeled internal standard, is recommended for accurate measurement.[10]
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in tables for clear comparison.
Table 1: Recommended Gavage Needle Sizes for Mice and Rats [1]
| Animal | Weight Range (g) | Gauge | Length (inches) |
| Mouse | 15-20 | 22 | 1 - 1.5 |
| 20-25 | 20 | 1 - 1.5 | |
| 25-30 | 18 | 1.5 - 2 | |
| 30-35 | 18 | 2 - 3 | |
| Rat | 150-250 | 18 | 2 - 3 |
| 250-400 | 16 | 3 | |
| >400 | 16 | 3 |
Table 2: Example Pharmacokinetic Parameters for Oral Mannitol in Humans (for reference) [9][11]
| Dose (g) | Cmax (mg/mL) | Tmax (h) | AUC₀₋∞ (mg·h/mL) | Bioavailability (%) |
| 50 | 0.63 ± 0.15 | ~2 | 2.67 ± 0.67 | ~24 |
| 100 | 1.02 ± 0.28 | ~2 | 4.99 ± 1.71 | ~21 |
| 150 | 1.36 ± 0.39 | ~2 | 7.40 ± 3.47 | ~23 |
| Note: These values are from a study in humans and are provided for illustrative purposes only. Pharmacokinetic parameters in animal models will vary. |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study involving the oral administration of this compound.
Caption: Experimental workflow for the oral administration of this compound in animal models.
This document provides a general guideline. All animal procedures should be performed in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. Mannitol estimation in biological fluids by gas-liquid chromatography of trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased amounts of the Aspergillus metabolite D-mannitol in tissue and serum of rats with experimental aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring D-Mannitol-d2 in Human Plasma and Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of D-Mannitol-d2 in human plasma and urine samples. The methodologies described herein are essential for pharmacokinetic studies, intestinal permeability assessment, and other clinical research applications involving deuterated mannitol.
Introduction
D-mannitol, a sugar alcohol, is frequently used as an osmotic diuretic and as a probe to assess intestinal permeability.[1][2] The use of a stable isotope-labeled version, this compound, allows for tracer studies to accurately distinguish administered mannitol from endogenous sources. This document outlines validated methods for the precise quantification of this compound in biological matrices, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The quantification of this compound in human plasma and urine can be reliably achieved using chromatographic techniques coupled with mass spectrometry. LC-MS/MS is often preferred for its high selectivity and sensitivity, requiring minimal sample derivatization. GC-MS, while also a powerful technique, typically necessitates a derivatization step to improve the volatility and chromatographic behavior of the polar mannitol molecule.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the analytical methods described in this document.
Table 1: LC-MS/MS Method Performance for this compound Quantification in Human Urine [3]
| Parameter | Performance Metric |
| Linearity Range | 10 - 1000 µg/mL |
| Lower Limit of Quantification (LLOQ) | 10 µg/mL[3] |
| Lower Limit of Detection (LLOD) | 2 µg/mL[3] |
| Accuracy | 94.8% - 97.5%[3] |
| Precision (Within-run) | 0.7% - 2.9%[3] |
| Precision (Between-run) | 1.9% - 4.7%[3] |
| Recovery | > 90.2% |
Table 2: GC-MS Method Performance for Mannitol Quantification in Human Urine (Adaptable for this compound) [4]
| Parameter | Performance Metric |
| Linearity Range | Not explicitly stated, but validated. |
| Lower Limit of Quantification (LLOQ) | 2.4 µg/mL[4] |
| Lower Limit of Detection (LLOD) | 0.9 µg/mL[4] |
| Accuracy | 92% - 102%[4] |
| Precision (Intra-day) | < 10%[4] |
| Precision (Inter-day) | < 15%[4] |
| Recovery | Not explicitly stated. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by UPLC-MS/MS
This protocol is adapted from a validated method for the analysis of urinary lactulose and mannitol, which utilizes a deuterated mannitol internal standard.[3]
1. Materials and Reagents
-
This compound standard
-
D-Mannitol-1-13C,1-1-d2 (as internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human urine (blank)
2. Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Prepare a working internal standard solution of D-Mannitol-1-13C,1-1-d2 in a mixture of water and acetonitrile (20:80 v/v).
-
In a clean microcentrifuge tube, add 50 µL of the supernatant from the centrifuged urine sample to 450 µL of the internal standard solution.
-
Vortex the mixture thoroughly.
-
The sample is now ready for injection into the UPLC-MS/MS system.
3. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Ethylene bridged hybrid amide column (e.g., Waters ACQUITY UPLC BEH Amide)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient appropriate for the separation of polar analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
This compound (Analyte): The precursor ion will be [M-H]⁻. The exact m/z will depend on the specific deuteration pattern. For this compound, the molecular weight is approximately 184.18 g/mol , so the precursor ion would be around m/z 183.2. Product ions would need to be determined by infusion of a standard.
-
D-Mannitol-1-13C,1-1-d2 (Internal Standard): As per the reference, monitor the appropriate SRM transition.[3]
-
4. Data Analysis
-
Quantify this compound using a calibration curve prepared by spiking known concentrations of the analyte into blank urine and processing as described above.
-
Calculate the peak area ratio of the analyte to the internal standard.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
This compound standard
-
D-Mannitol-1-13C,1-1-d2 (as internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human plasma (blank)
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Prepare a protein precipitation solution of acetonitrile containing the internal standard (D-Mannitol-1-13C,1-1-d2).
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 400 µL of the cold protein precipitation solution to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Instrumentation and Conditions
-
The instrumentation and conditions are the same as described in Protocol 1 for urine analysis.
4. Data Analysis
-
Quantify this compound using a calibration curve prepared by spiking known concentrations of the analyte into blank plasma and processing as described above.
-
Calculate the peak area ratio of the analyte to the internal standard.
Protocol 3: Quantification of this compound in Human Urine by GC-MS
This protocol is based on a method for the analysis of urinary hexitols, including mannitol, which requires derivatization.[4]
1. Materials and Reagents
-
This compound standard
-
Sorbitol or other suitable internal standard
-
Pyridine
-
Acetic anhydride
-
Ethyl acetate
-
Human urine (blank)
2. Sample Preparation and Derivatization
-
Thaw frozen human urine samples at room temperature.
-
Vortex and centrifuge the samples as described in Protocol 1.
-
To 100 µL of the urine supernatant in a glass tube, add the internal standard.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried residue.
-
Cap the tube tightly and heat at 70 °C for 30 minutes to form the peracetyl derivatives.
-
After cooling, evaporate the reagents under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection into the GC-MS system.
3. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890 or equivalent
-
Column: Phenyl-methylpolysiloxane column (e.g., HP-5MS)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 2 minutes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Mass selective detector
-
Ionization Mode: Electron Ionization (EI)
-
Selected Ion Monitoring (SIM):
-
This compound derivative: The specific ions to monitor will depend on the fragmentation pattern of the deuterated, derivatized mannitol. Based on the fragmentation of unlabeled mannitol peracetate, characteristic ions would be expected. The exact m/z values would need to be confirmed by analyzing a derivatized standard.
-
Internal Standard derivative: Monitor characteristic ions for the derivatized internal standard.
-
4. Data Analysis
-
Quantify the this compound derivative using a calibration curve prepared from derivatized standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
Metabolic Pathway and Clinical Significance
D-mannitol is minimally metabolized in humans and is primarily excreted unchanged in the urine.[1] Its main mechanism of action as a therapeutic agent is through osmosis, drawing water into the intravascular space and promoting diuresis.[2]
In the context of intestinal permeability studies, orally administered D-mannitol is absorbed transcellularly. An increase in urinary excretion of a larger, co-administered sugar like lactulose (which is absorbed paracellularly) relative to mannitol can indicate impaired intestinal barrier function. The use of this compound in such studies allows for precise measurement of the absorbed probe without interference from other sources.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantification of the osmodiuretic mannitol in urine for sports drug testing using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Pentose Phosphate Pathway Using Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It plays a central role in cellular biosynthesis and the maintenance of redox balance. The PPP is the primary source of NADPH, a reducing agent essential for anabolic reactions such as fatty acid and steroid synthesis, and for the regeneration of the antioxidant glutathione. Additionally, it produces pentose sugars, including ribose-5-phosphate, the precursor for nucleotide and nucleic acid synthesis. Given its significance in normal physiology and in various disease states, including cancer and metabolic disorders, the ability to accurately measure the flux through the PPP is of paramount importance in biomedical research and drug development.
While direct measurement of intracellular metabolic fluxes is challenging, the use of stable isotope tracers, such as ¹³C- and deuterium-labeled glucose, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, has become a powerful technique for elucidating the activity of the PPP. This approach, known as Metabolic Flux Analysis (MFA), allows for the quantitative determination of the rates of metabolic reactions within a cell.
Although the initial inquiry focused on D-Mannitol-d2 as a probe, current scientific literature does not extensively support its use for studying the PPP. Therefore, these application notes will focus on the well-established and validated methods employing ¹³C- and deuterium-labeled glucose to probe the intricacies of the pentose phosphate pathway.
Principle of Isotopic Tracers in PPP Flux Analysis
The core principle of using isotopic tracers to study the PPP lies in tracking the fate of labeled atoms from a substrate, typically glucose, as they are metabolized through different pathways.
-
¹³C-Labeled Glucose: When cells are cultured in the presence of glucose labeled with ¹³C at specific positions, the carbon backbone of downstream metabolites becomes enriched with ¹³C. The pattern and extent of this enrichment, known as the mass isotopomer distribution (MID), are directly related to the relative activities of the metabolic pathways through which the glucose was processed. For instance, the use of [1,2-¹³C₂]glucose is particularly informative for distinguishing between glycolysis and the PPP.[1][2] In the oxidative phase of the PPP, the C1 carbon of glucose-6-phosphate is lost as CO₂. This differential fate of the C1 carbon compared to the other carbons in the glucose molecule allows for the calculation of PPP flux.
-
Deuterium-Labeled Glucose: Deuterium (²H)-labeled glucose is a valuable tool for specifically investigating NADPH production.[3][4] The hydrogen atoms on the glucose molecule are transferred to NADP⁺ during the oxidative reactions of the PPP, forming NADPH. By using glucose labeled with deuterium at specific positions (e.g., [3-²H]-glucose), the incorporation of deuterium into the NADPH pool can be measured, providing a direct readout of the contribution of the PPP to total NADPH synthesis.[4]
Quantitative Data Presentation
The flux through the pentose phosphate pathway can vary significantly depending on the cell type, physiological state, and environmental conditions. The following table summarizes representative quantitative data on PPP flux from various studies.
| Cell Line/Tissue | Condition | Tracer Used | PPP Flux (% of Glucose Uptake) | Reference |
| Human embryonic kidney (HEK-293) cells | Standard culture | [1,2-¹³C₂]glucose | ~8% | [5] |
| Human lung cancer cell line A549 | Standard culture | [1,2-¹³C₂]glucose | ~15% | [1] |
| Murine macrophage-like RAW 264.7 cells | Lipopolysaccharide (LPS) stimulated | [1,2-¹³C₂]glucose | Increased significantly | N/A |
| Primary cerebellar granule neurons | Standard culture | [1,2-¹³C₂]glucose | ~39% (shunted to pentose phosphates) | N/A |
| Various mammalian cell lines | Standard culture | [3-²H]-glucose | 4.7% - 21.5% (of total NADPH production) | [4] |
Experimental Protocols
The following are detailed protocols for conducting metabolic flux analysis of the pentose phosphate pathway using ¹³C- and deuterium-labeled glucose.
Protocol 1: ¹³C-Metabolic Flux Analysis of the Pentose Phosphate Pathway
Objective: To quantify the metabolic flux through the oxidative and non-oxidative branches of the PPP using ¹³C-labeled glucose.
Materials:
-
Mammalian cells of interest
-
Standard cell culture medium and supplements
-
¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 80% methanol, -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Culture and Seeding:
-
Culture cells under standard conditions to the desired confluence.
-
Seed cells in multi-well plates (e.g., 6-well plates) at a density that allows for sufficient biomass for analysis (typically 1-2 million cells per well).[3]
-
Allow cells to attach and grow for 24 hours.
-
-
Isotopic Labeling:
-
Prepare the labeling medium by supplementing glucose-free medium with the desired ¹³C-labeled glucose tracer and dFBS.
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time can range from a few hours to over 24 hours, depending on the cell line's metabolic rate, and should be determined empirically.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Add ice-cold quenching solution to the cells to rapidly halt all enzymatic activity.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex vigorously to ensure complete cell lysis.
-
Incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites.
-
-
Sample Analysis by MS:
-
Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopomer distributions of key PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and glycolytic intermediates (e.g., lactate, pyruvate).
-
For GC-MS analysis, derivatization of the metabolites is typically required.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use specialized software (e.g., INCA, Metran) to perform metabolic flux analysis.[6]
-
This involves fitting the experimental mass isotopomer distribution data to a metabolic network model to estimate the intracellular fluxes.
-
Protocol 2: Deuterium Labeling for Measuring NADPH Production from the PPP
Objective: To determine the relative contribution of the PPP to the total cellular NADPH pool using deuterium-labeled glucose.
Materials:
-
Mammalian cells of interest
-
Standard cell culture medium and supplements
-
Deuterium-labeled glucose (e.g., [3-²H]-glucose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 80% methanol, -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system capable of high-resolution analysis
Procedure:
-
Cell Culture and Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Isotopic Labeling:
-
Prepare the labeling medium by supplementing glucose-free medium with the deuterium-labeled glucose tracer and dFBS.
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed deuterium-labeling medium.
-
Incubate for a shorter duration compared to ¹³C-MFA, typically 2-4 hours, as the labeling of the NADPH pool is relatively rapid.[3]
-
-
Metabolite Extraction:
-
Follow the same procedure as in Protocol 1 to extract polar metabolites.
-
-
Sample Analysis by LC-MS:
-
Analyze the extracted metabolites by LC-MS to measure the mass isotopologue distribution of NADPH and NADP⁺.
-
High-resolution MS is crucial to accurately resolve the deuterated and non-deuterated forms of NADPH.
-
-
Data Analysis:
-
Calculate the percentage of the NADPH pool that is labeled with deuterium.
-
This value directly reflects the contribution of the specific dehydrogenase reaction in the PPP (in the case of [3-²H]-glucose, this is 6-phosphogluconate dehydrogenase) to the total NADPH production.[4]
-
It is important to consider and potentially correct for the exchange of deuterium between NADPH and water, which can be catalyzed by flavin-containing enzymes.[4][7]
-
Visualizations
Pentose Phosphate Pathway
Caption: The Pentose Phosphate Pathway and its connection to glycolysis.
Experimental Workflow for Metabolic Flux Analysis
Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.
Logical Relationship of MFA Components
Caption: Logical relationships in computational Metabolic Flux Analysis.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Chemical basis for deuterium labeling of fat and NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of D-Mannitol-d2
Introduction
D-Mannitol, a sugar alcohol, is utilized in various applications within the pharmaceutical and food industries. In clinical research, the ratio of lactulose to mannitol is a common biomarker for assessing intestinal permeability. The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex biological matrices by mass spectrometry, as they correct for variability in sample extraction and ionization. D-Mannitol-d2 serves as an excellent internal standard for the analysis of D-Mannitol and can also be the target analyte in pharmacokinetic or metabolic studies. These application notes provide detailed protocols for the sample preparation of this compound for analysis, particularly in biological fluids, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles of Sample Preparation for this compound Analysis
The primary goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Due to its polar nature, this compound has high solubility in water and is very slightly soluble in ethanol. Sample preparation techniques for biological samples typically involve protein precipitation, followed by dilution.
A stable isotope-labeled internal standard (SIL-IS) is the ideal tool to combat matrix effects, where components of a biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification.[1] By being chemically almost identical to the analyte, the SIL-IS experiences the same variations during sample preparation and analysis, allowing for effective normalization and improved accuracy.[1]
Experimental Protocols
Protocol 1: Preparation of Urine Samples for LC-MS/MS Analysis
This protocol is adapted from methods developed for the quantification of urinary lactulose and mannitol, where a deuterated internal standard was employed.[2][3]
Materials:
-
Urine sample
-
This compound (as analyte or internal standard)
-
Acetonitrile
-
Water (LC-MS grade)
-
0.22 µm syringe filters
-
Autosampler vials
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Prepare a working solution of the internal standard (if this compound is the analyte, a different labeled standard would be used, such as D-Mannitol-¹³C₆). The internal standard is typically prepared in a mixture of water and acetonitrile.
-
In a clean microcentrifuge tube, add 50 µL of the supernatant from the centrifuged urine sample.
-
To the urine aliquot, add 450 µL of the internal standard solution.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Preparation of Whole Blood Samples
This protocol outlines a protein precipitation method for whole blood.
Materials:
-
Whole blood sample
-
This compound
-
Zinc Sulfate
-
Methanol
-
Precipitation reagent: A mixture of zinc sulfate and methanol containing the deuterated internal standard.[1]
Procedure:
-
To 50 µL of whole blood, add 100 µL of the precipitation reagent.[1]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and cell lysis.[1]
-
Centrifuge the sample at 10,000 x g for 5 minutes.[1]
-
Transfer the resulting supernatant to a 96-well plate or an autosampler vial for injection into the LC-MS/MS system.[1]
Protocol 3: General Preparation for Non-Biological Samples
For samples such as pharmaceutical formulations or food products, the preparation is generally simpler.
Procedure:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a known volume of water or an appropriate solvent to obtain a solution with a concentration within the linear range of the assay.[4]
-
Filter the solution through a 0.22 µm filter to remove any particulates before injection.
Quantitative Data Summary
The following tables summarize typical quantitative parameters from LC-MS/MS methods for the analysis of mannitol, where this compound or a similar labeled compound was used as the internal standard. These values provide a reference for the expected performance of an assay for this compound.
Table 1: Method Performance Characteristics for Mannitol Analysis using a Deuterated Internal Standard.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2 µg/mL | [2] |
| Limit of Quantification (LOQ) | 10 µg/mL | [2][3][5] |
| Linearity Range | 10 - 1000 µg/mL | [2][3][5] |
| Within-run Precision (CV%) | 0.7 - 2.9% | [3] |
| Between-run Precision (CV%) | 1.9 - 4.7% | [3] |
| Within-run Accuracy (%) | 97.2 - 101.2% | [3] |
| Between-run Accuracy (%) | 94.8 - 97.5% | [3] |
| Recovery | > 90.2% | [3] |
| Matrix Effect | < 15% | [3] |
Visualizations
Experimental Workflow for Urine Sample Preparation
Caption: Workflow for Urine Sample Preparation.
Logical Relationship of Internal Standard Use
Caption: Role of this compound as an Internal Standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Mannitol-d2 in Drug Metabolism and Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of D-Mannitol-d2 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern bioanalytical techniques, ensuring the accuracy and precision of quantitative analysis.
Introduction to this compound in DMPK
D-Mannitol, a sugar alcohol, is metabolically inert in humans.[1] Its deuterated form, this compound, serves as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[2] The key advantage of using a stable isotope-labeled IS like this compound is that it shares near-identical physicochemical properties with the unlabeled analyte of interest (in this case, if one were quantifying endogenous or administered mannitol, or using it as a co-administered probe). This ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization, thereby effectively compensating for variability in the analytical process.[2]
The primary application of this compound in broader DMPK studies is as an internal standard for the quantification of co-administered drugs or their metabolites, particularly for polar compounds that may have similar chromatographic behavior to mannitol. By adding a known concentration of this compound to biological samples at an early stage of processing, any loss of the analyte during extraction or variations in instrument response can be accurately corrected.[2]
Key Applications
-
Internal Standard in Quantitative Bioanalysis: The most common application is to ensure the accuracy and precision of LC-MS/MS assays for the determination of drug and metabolite concentrations in biological matrices like plasma, urine, and cerebrospinal fluid.[2][3]
-
Pharmacokinetic Studies: this compound enables the reliable characterization of the pharmacokinetic profiles of co-administered drugs, including the determination of key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.
-
Metabolite Quantification: It can be used as an internal standard for the quantification of polar metabolites of a drug candidate.
Quantitative Data Summary
The following tables summarize pharmacokinetic data from a study involving the oral administration of D-Mannitol. While this study did not use this compound as an internal standard for another drug, the data provides a relevant example of the pharmacokinetic parameters that can be accurately determined using robust bioanalytical methods, for which this compound would be an excellent internal standard choice.
Table 1: Mean Plasma Concentrations of Mannitol Over Time Following Oral Administration [4][5]
| Time (hours) | Dose: 50 g (mg/mL ± SD) | Dose: 100 g (mg/mL ± SD) | Dose: 150 g (mg/mL ± SD) |
| 0 | 0 | 0 | 0 |
| 1 | 0.45 ± 0.12 | 0.75 ± 0.21 | 1.05 ± 0.30 |
| 2 | 0.63 ± 0.15 | 1.02 ± 0.28 | 1.36 ± 0.39 |
| 4 | 0.55 ± 0.14 | 0.90 ± 0.25 | 1.20 ± 0.35 |
| 8 | 0.30 ± 0.08 | 0.50 ± 0.15 | 0.70 ± 0.20 |
Table 2: Key Pharmacokinetic Parameters of Oral Mannitol [4][5]
| Parameter | Dose: 50 g (Mean ± SD) | Dose: 100 g (Mean ± SD) | Dose: 150 g (Mean ± SD) |
| Cmax (mg/mL) | 0.63 ± 0.15 | 1.02 ± 0.28 | 1.36 ± 0.39 |
| AUC0-∞ (mg/mL*h) | 2.667 ± 0.668 | 4.992 ± 1.706 | 7.403 ± 3.472 |
| Bioavailability (%) | 24.3 ± 7.3 | 20.9 ± 8.1 | 22.8 ± 9.3 |
Experimental Protocols
General Bioanalytical Method Validation using this compound as an Internal Standard
This protocol outlines the key steps for validating a bioanalytical method using this compound as an internal standard for the quantification of a hypothetical polar drug "Analyte X" in human plasma. The validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA).[6][7]
4.1.1. Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Analyte X reference standard and dissolve in an appropriate solvent (e.g., methanol, DMSO) to a final volume of 10 mL.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in deionized water to a final volume of 10 mL.
-
Working Solutions: Prepare serial dilutions of the Analyte X stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a series of working solutions for calibration standards and quality control (QC) samples. The this compound stock solution should be diluted to a final working concentration (e.g., 100 ng/mL) to be used for spiking all samples.
4.1.2. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the Analyte X working solutions to prepare calibration standards at a minimum of six different concentration levels, covering the expected in-study concentration range.
-
Spike blank human plasma with separate Analyte X working solutions to prepare QC samples at a minimum of three concentration levels: low, medium, and high.
4.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the this compound working solution (e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4.1.4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar analytes like mannitol.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Analyte X and this compound need to be optimized.
-
Data Analysis: The peak area ratio of Analyte X to this compound is used to construct the calibration curve and quantify the concentration of Analyte X in the QC and study samples.
-
4.1.5. Validation Parameters
The method should be validated for the following parameters as per regulatory guidelines:[6][7]
-
Selectivity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.
-
Accuracy and Precision: Determined by analyzing the QC samples at low, medium, and high concentrations on multiple days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
Calibration Curve: The linearity of the relationship between the peak area ratio and the concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
In-Vivo Pharmacokinetic Study Protocol
This protocol describes a general workflow for a preclinical pharmacokinetic study in rodents.
4.2.1. Animal Dosing and Sampling
-
Fast the animals overnight before dosing.
-
Administer the drug of interest (for which this compound will be the internal standard in the analysis) via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
-
Store the plasma samples at -80°C until analysis.
4.2.2. Sample Analysis
Analyze the plasma samples using the validated bioanalytical method described in section 4.1.
4.2.3. Pharmacokinetic Data Analysis
Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data.
Visualizations
Caption: Workflow for a typical DMPK study using this compound.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Resolution for D-Mannitol-d2 in Chromatography
Welcome to the technical support center for the chromatographic analysis of D-Mannitol-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your peak resolution and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chromatographic analysis of this compound?
A1: The main challenge is achieving baseline separation of this compound from its non-deuterated counterpart (D-Mannitol) and other structurally similar sugar alcohols, such as sorbitol. Due to their similar physicochemical properties, these compounds can co-elute, leading to inaccurate quantification. Additionally, as with other sugar alcohols, peak tailing can be an issue due to interactions with the stationary phase.
Q2: Will this compound have the same retention time as D-Mannitol?
A2: Not necessarily. A phenomenon known as the chromatographic isotope effect can cause a slight difference in retention times between deuterated and non-deuterated compounds.[1][2] Deuterated compounds may elute slightly earlier or later depending on the stationary phase, mobile phase, and the position of the deuterium labels.[1] This potential separation must be considered when developing and validating your method.
Q3: What are the recommended chromatographic techniques for this compound analysis?
A3: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used.
-
HPLC is often preferred for its simplicity, as it typically does not require derivatization. Ion-exclusion chromatography with an aqueous mobile phase is a common and effective approach.[3]
-
GC requires a derivatization step, such as silylation, to make the sugar alcohols volatile.[4] However, GC can offer high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).
Q4: What type of HPLC column is best suited for this compound separation?
A4: Strong cation-exchange resins in the calcium form (USP L19) are highly effective for separating sugar alcohols.[3] Columns specifically designed for carbohydrate and sugar alcohol analysis, such as those with amino or amide functional groups (in HILIC mode), can also provide good resolution.
Q5: Is derivatization always necessary for GC analysis of this compound?
A5: Yes. This compound, like other sugar alcohols, is non-volatile and thermally labile due to its multiple polar hydroxyl groups. Derivatization, most commonly silylation, is essential to increase its volatility and thermal stability for successful GC analysis.[5][6]
Troubleshooting Guides
HPLC Analysis
Problem: Poor resolution between this compound and Sorbitol.
| Possible Cause | Solution |
| Suboptimal Column Temperature | Increase the column temperature. For sugar alcohol separations on strong cation-exchange columns, a temperature of 85°C is often optimal for improving resolution.[3] |
| Inappropriate Mobile Phase | For ion-exchange chromatography, ensure you are using deionized water as the mobile phase. For HILIC, optimize the water-acetonitrile ratio; a higher acetonitrile content generally increases retention. |
| Flow Rate is Too High | Decrease the flow rate. A lower flow rate increases the interaction time with the stationary phase, which can improve the separation of closely eluting peaks.[7] |
| Column Inefficiency | Consider using a column with a smaller particle size or a longer length to increase the number of theoretical plates and enhance resolution.[7][8] |
Problem: Peak Tailing for this compound.
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | If using a silica-based column, residual silanol groups can interact with the hydroxyl groups of mannitol. Ensure the mobile phase pH is appropriate or use an end-capped column. |
| Column Contamination | Flush the column with a strong solvent to remove any contaminants. The use of a guard column is highly recommended to protect the analytical column.[9] |
| Sample Overload | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion.[9] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume. |
Problem: Peak Splitting.
| Possible Cause | Solution |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for the sample, it can cause peak distortion, especially for early-eluting peaks.[9] |
| Partial Blockage of Column Frit | Back-flush the column (if permissible by the manufacturer) or replace the inlet frit. Filtering all samples and mobile phases is crucial.[10] |
| Column Void | A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement. |
| Co-elution of Isomers | In some cases, different forms (anomers) of sugars can cause shouldering or splitting. Ensure proper sample preparation and method conditions to favor a single form if possible. |
GC Analysis
Problem: Incomplete Derivatization.
| Possible Cause | Solution |
| Presence of Moisture | Ensure the sample and all reagents and glassware are anhydrous. Silylating agents are highly sensitive to moisture.[4] |
| Insufficient Reagent | Use a sufficient excess of the silylating reagent to ensure the complete derivatization of all hydroxyl groups. |
| Suboptimal Reaction Conditions | Optimize the reaction time and temperature. Some hindered hydroxyl groups may require heating to ensure complete derivatization.[4] |
Problem: Co-elution of this compound and D-Mannitol.
| Possible Cause | Solution |
| Insufficient Chromatographic Resolution | Optimize the temperature program. A slower temperature ramp can improve the separation of closely eluting compounds. |
| Inappropriate GC Column | Use a column with a different stationary phase to alter selectivity. A longer column or one with a smaller internal diameter can also increase efficiency. |
Quantitative Data Summary
Table 1: Effect of HPLC Column Temperature on Mannitol and Sorbitol Resolution
| Column Temperature (°C) | Mannitol Retention Time (min) | Sorbitol Retention Time (min) | Resolution (Rs) |
| 60 | ~23 | Varies | May not meet system suitability |
| 85 | ~22 | Varies | > 2.0 (Typically meets system suitability) |
| Data synthesized from literature. Actual values may vary depending on the specific column and system. |
Table 2: HPLC Method Parameters for D-Mannitol Analysis
| Parameter | Method 1 (Ion-Exchange) | Method 2 (HILIC) |
| Column | Strong cation-exchange (Ca2+ form), 300 x 7.8 mm, 9 µm | TSKgel Amide-80, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Deionized Water | Acetonitrile:Water (75:25) with 0.1% TFA |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Temperature | 85°C | Ambient |
| Detector | Refractive Index (RI) | Evaporative Light Scattering (ELSD) |
| References: Method 1[2], Method 2[11] |
Table 3: GC Method Parameters for Derivatized Mannitol Analysis
| Parameter | Value |
| Column | ZB-5 (or equivalent 5% phenyl-arylene), 30m x 0.25mm ID, 0.25µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temp. | 270-280°C |
| Oven Program | 100°C (2 min hold), ramp at 5°C/min to 300°C, hold for 10 min |
| Detector | FID or MS |
| Derivatization | Silylation (e.g., with BSTFA) |
| Reference:[12] |
Experimental Protocols
Detailed Protocol 1: HPLC-RI Analysis of this compound
This protocol is based on established pharmacopeial methods for mannitol analysis.
-
System Preparation:
-
HPLC System: An isocratic HPLC system with a refractive index (RI) detector.
-
Column: A strong cation-exchange column (calcium form), typically 300 mm x 7.8 mm with 9 µm particles (e.g., Rezex RCM-Monosaccharide).
-
Mobile Phase: High-purity deionized water. Degas the mobile phase thoroughly before use.
-
Column Temperature: 85°C.
-
Detector Temperature: 40°C.
-
Flow Rate: 0.5 mL/min.
-
-
Standard and Sample Preparation:
-
System Suitability Solution: Prepare a solution containing this compound and its potential impurities of interest (e.g., sorbitol) at a known concentration (e.g., 25 mg/mL each) in deionized water.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in deionized water to achieve a concentration within the calibrated range.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase at the specified temperature and flow rate until a stable baseline is achieved.
-
Inject 20 µL of the system suitability solution. The resolution between this compound and sorbitol should be at least 2.0.
-
Inject 20 µL of the sample solution.
-
Run the chromatography for a sufficient time to allow all peaks of interest to elute (typically twice the retention time of mannitol).
-
-
Data Analysis:
-
Identify the peaks based on the retention times obtained from the standard solutions.
-
Integrate the peak areas to quantify the amount of this compound in the sample.
-
Detailed Protocol 2: GC-MS Analysis of this compound via Silylation
This protocol provides a general procedure for the silylation and subsequent GC-MS analysis of this compound.
-
Sample Preparation and Derivatization:
-
Place 1-5 mg of the dried sample containing this compound into a clean, dry reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.
-
Add 200 µL of pyridine (as a solvent and acid scavenger) to the dried sample and vortex to dissolve.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS System and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Conditions:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-650.
-
-
-
Chromatographic Run and Data Analysis:
-
Inject 1 µL of the derivatized sample solution.
-
Acquire the data.
-
Identify the silylated this compound peak based on its retention time and mass spectrum. Compare with a derivatized standard.
-
Quantify using an appropriate internal standard if necessary.
-
Visual Diagrams
Caption: HPLC-RI Experimental Workflow for this compound Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: D-Mannitol-d2 Mass Spectrometry Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity when analyzing D-Mannitol-d2 by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity unexpectedly low or absent?
Poor signal intensity for this compound can arise from multiple factors, often related to the inherent properties of sugar alcohols and the specifics of the analytical setup.[1] Common causes include:
-
Low Ionization Efficiency: Sugar alcohols like mannitol are highly polar and may not ionize efficiently under standard electrospray ionization (ESI) conditions.[1]
-
Suboptimal Ion Source Parameters: The settings for the ion source, such as capillary voltage, gas flows, and temperatures, may not be optimized for this specific analyte.[2]
-
Adduct Formation: The ion current might be distributed across multiple adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺), which reduces the intensity of the target protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ion.[3][4]
-
Incorrect m/z Monitoring: The mass spectrometer may be set to monitor for an incorrect mass-to-charge ratio (m/z).
-
Sample Concentration Issues: The sample may be too dilute to produce a strong signal or so concentrated that it causes ion suppression.[2]
-
Matrix Effects: Components in the sample matrix can co-elute and interfere with the ionization of this compound, suppressing its signal.[5]
-
Instrument Contamination or Malfunction: A dirty ion source, leaks in the system, or issues with gas supply can lead to a general loss of sensitivity.[5][6]
Q2: What are the correct m/z values to monitor for this compound?
D-Mannitol has a molecular weight of approximately 182.17 g/mol .[7] For this compound, the molecular weight increases to approximately 184.18 g/mol . Depending on the ion source conditions and mobile phase composition, various adducts can be formed. It is crucial to monitor for the most abundant and consistent adduct for quantification.
Table 1: Expected m/z Values for this compound Adducts
| Ion Mode | Adduct | Formula | Calculated m/z |
| Positive | Protonated | [M+H]⁺ | 185.10 |
| Ammoniated | [M+NH₄]⁺ | 202.13 | |
| Sodiated | [M+Na]⁺ | 207.08 | |
| Potassiated | [M+K]⁺ | 223.06 | |
| Negative | Deprotonated | [M-H]⁻ | 183.09 |
| Formate Adduct | [M+HCOO]⁻ | 229.09 | |
| Chloride Adduct | [M+Cl]⁻ | 219.06 |
Q3: How can I manage adduct formation to improve signal intensity?
The formation of multiple adducts, especially with sodium and potassium, is a common issue that splits the ion signal, making quantification difficult.[3][8]
Strategies to Control Adduct Formation:
-
Use High-Purity Reagents: Ensure that all solvents (water, methanol, acetonitrile) and additives are LC-MS grade to minimize alkali metal contamination.[9]
-
Incorporate Mobile Phase Modifiers:
-
Positive Mode: Adding a small concentration (e.g., 0.1%) of formic acid promotes the formation of the protonated molecule [M+H]⁺. For enhanced control, a combination of formic acid and ammonium salts like ammonium formate or ammonium acetate can be highly effective in suppressing metal adducts.[4][10]
-
Negative Mode: The addition of a modifier that can form a single, stable adduct may be beneficial. For instance, post-column addition of chloroform or other chlorinated compounds can promote the formation of a consistent [M+Cl]⁻ adduct, though this requires careful optimization to avoid high background noise.[11]
-
-
Optimize Chromatography: Separate this compound from salts and other matrix components that may contribute to adduct formation. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for retaining and separating highly polar compounds like sugar alcohols.[1]
The following diagram outlines the logical steps for diagnosing and managing adduct formation.
Caption: Logic for Diagnosing and Managing Adduct Formation.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor Signal
When faced with a poor signal, a systematic approach is the most effective way to identify and resolve the issue.[6] The workflow below provides a step-by-step guide to diagnosing the problem.
Caption: General Troubleshooting Workflow for Poor Signal Intensity.
Guide 2: Optimizing ESI Source Parameters
Optimizing the electrospray ionization (ESI) source is critical for maximizing the signal for weakly ionizing compounds like this compound.[12] A direct infusion of a standard solution is the recommended method for this process.
Table 2: Recommended ESI Source Parameter Optimization Ranges
| Parameter | Typical Range (Positive Ion) | Typical Range (Negative Ion) | Purpose |
| Capillary/Spray Voltage | 2.5 - 4.5 kV | -2.0 to -4.0 kV | Promotes droplet charging and ion formation.[13] |
| Nebulizer Gas Pressure | 20 - 50 psi | 20 - 50 psi | Aids in forming a fine spray of small droplets.[13] |
| Drying Gas Flow | 5 - 12 L/min | 5 - 12 L/min | Facilitates desolvation of droplets to release gas-phase ions.[14] |
| Drying Gas Temperature | 250 - 350 °C | 250 - 350 °C | Heats the drying gas to enhance solvent evaporation.[12] |
| Source Temperature | 100 - 150 °C | 100 - 150 °C | Maintains a stable temperature within the ion source.[14] |
Experimental Protocols
Protocol 1: ESI Source Optimization via Direct Infusion
This protocol describes how to optimize ESI source parameters by directly infusing a this compound standard into the mass spectrometer.
Objective: To find the optimal ESI source settings that maximize the signal intensity for a chosen this compound adduct (e.g., [M+H]⁺ or [M-H]⁻).
Materials:
-
This compound standard
-
LC-MS grade solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode)
-
Syringe pump
-
Mass spectrometer with ESI source
Procedure:
-
Prepare Standard Solution: Prepare a solution of this compound at a concentration of approximately 1 µg/mL in the chosen solvent.
-
Set up Infusion:
-
Load the standard solution into a clean syringe.
-
Place the syringe in the syringe pump and connect it to the mass spectrometer's ESI probe, bypassing the LC system.
-
Begin infusion at a low, stable flow rate (e.g., 5-10 µL/min).
-
-
Initial MS Settings:
-
Set the mass spectrometer to operate in full scan mode over a relevant m/z range (e.g., 100-300 amu) to observe all potential adducts.
-
Alternatively, set the instrument to monitor the specific m/z of the target adduct using Selected Ion Monitoring (SIM).
-
Start with the instrument manufacturer's default or recommended source parameters.
-
-
Systematic Optimization:
-
Allow the signal to stabilize for a few minutes.
-
Optimize one parameter at a time. While monitoring the signal intensity of the target ion, adjust a single parameter (e.g., capillary voltage) in small increments across its range.
-
Record the intensity at each step and identify the setting that provides the maximum signal.
-
Return the parameter to its optimal setting.
-
Repeat this process for each of the other source parameters (nebulizer gas, drying gas flow, drying gas temperature).
-
-
Finalize and Record:
-
Once all parameters have been optimized, record the final settings.
-
These optimized parameters should be used as the starting point for developing the full LC-MS method.
-
References
- 1. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. D-Mannitol [webbook.nist.gov]
- 8. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Minimizing ion suppression effects for D-Mannitol-d2 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the quantification of D-Mannitol-d2 by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect this compound quantification?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, this compound, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of quantification.[2][3] In electrospray ionization (ESI), interfering compounds can compete with the analyte for charge or alter the physical properties of the droplets, hindering the ionization process.[4]
Q2: What are the common sources of ion suppression in bioanalytical samples?
A2: Common sources of ion suppression include endogenous matrix components like phospholipids, salts, and proteins.[1][5] Exogenous sources can also contribute, such as polymers from plasticware, mobile phase additives, and formulation agents used in preclinical studies.[2][6]
Q3: How can I detect ion suppression in my this compound assay?
A3: A common method to detect ion suppression is to compare the signal response of this compound in a neat solution versus the signal in a post-extraction spiked blank matrix sample.[2] A significant decrease in signal in the matrix sample indicates the presence of ion suppression.[2] Another technique involves the post-column infusion of a constant concentration of the analyte while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound would signify ion suppression.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound quantification?
A4: Yes, using a SIL-IS is considered the gold standard for compensating for ion suppression.[3] An ideal SIL-IS for this compound would be a more heavily labeled version of mannitol (e.g., D-Mannitol-d4 or 13C-labeled). Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience a similar degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.[1][3]
Troubleshooting Guides
Problem: Low or no signal for this compound
Possible Cause: Significant ion suppression from matrix components.
Solutions:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[1]
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components.[2][7] This can be achieved by:
-
Changing the stationary phase (e.g., from a C18 to a HILIC column, which is often suitable for polar compounds like mannitol).
-
Adjusting the mobile phase composition and gradient.
-
Optimizing the flow rate.[3]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[3][8] However, this is only a viable option if the this compound concentration is high enough to be detected after dilution.[3]
Problem: Inconsistent and irreproducible results for quality control (QC) samples
Possible Cause: Variable ion suppression across different samples due to matrix heterogeneity.
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure, such as SPE, will minimize variability in matrix effects between samples.[3]
-
Use Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[1][3]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[3]
Experimental Protocols
Protocol: Evaluation of Matrix Effect
This protocol is designed to quantify the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with this compound before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
A matrix effect is generally considered acceptable if it is within a range of 85-115%.
-
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol that should be optimized for your specific application.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 100 µL of plasma sample with an appropriate volume of internal standard solution. Dilute the sample with 200 µL of 4% phosphoric acid in water and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize validation data from a study quantifying mannitol in urine, which can serve as a reference for expected performance.
Table 1: Method Precision and Accuracy
| Analyte | Concentration (µg/mL) | Within-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Precision (%CV) | Between-Run Accuracy (%) |
| Mannitol | 20 | 2.9 | 101.2 | 4.7 | 97.5 |
| 100 | 1.5 | 99.5 | 2.5 | 96.3 | |
| 600 | 0.7 | 97.2 | 1.9 | 94.8 |
Data adapted from a study on urinary lactulose and mannitol.[9] The matrix effect for mannitol was reported to be lower than 15%.[9]
Table 2: Linearity and Limits of Quantification
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (R²) | Limit of Quantification (LOQ) (µg/mL) |
| Mannitol | 10 - 1000 | > 0.99 | 10 |
Data adapted from a study on urinary lactulose and mannitol.[9]
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: D-Mannitol-d2 Extraction from Biological Matrices
Welcome to the technical support center for the efficient extraction of D-Mannitol-d2 from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in biological studies?
This compound is a deuterated form of D-Mannitol, a sugar alcohol. In biological research, it is commonly used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of D-Mannitol in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in bioanalysis as it mimics the behavior of the analyte during sample preparation and analysis, correcting for variability and improving the accuracy and precision of the results.[1][2][3]
Q2: What are the common challenges in extracting this compound from biological samples?
Being a small, polar, and hydrophilic molecule, this compound presents several extraction challenges:
-
Low retention on reversed-phase sorbents: Its polar nature makes it difficult to retain on traditional C18 or other nonpolar solid-phase extraction (SPE) sorbents.
-
High water solubility: This characteristic can lead to poor recovery in liquid-liquid extraction (LLE) with immiscible organic solvents.
-
Matrix effects: Biological matrices like plasma, serum, and urine are complex and contain numerous endogenous components that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[4][5]
-
Protein binding: While D-Mannitol is not significantly protein-bound, interactions with proteins in the matrix can still affect extraction efficiency.
Q3: Which extraction method is best for this compound?
The optimal extraction method depends on the biological matrix, the required level of sample cleanup, and the analytical sensitivity needed. The three most common techniques are:
-
Solid-Phase Extraction (SPE): Offers excellent sample cleanup and the potential for analyte concentration. For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode SPE cartridges are often more effective than standard reversed-phase cartridges.
-
Liquid-Liquid Extraction (LLE): A classic technique that can be effective if the appropriate solvent system is used. Salting-out assisted LLE (SALLE) can improve the partitioning of polar analytes into the organic phase.
-
Protein Precipitation (PPT): The simplest and fastest method, suitable for high-throughput screening. However, it provides the least sample cleanup and may result in significant matrix effects.[6][7]
Q4: How can I improve the stability of this compound in my samples?
While D-Mannitol itself is a stable compound, proper storage of biological samples is crucial to prevent degradation of other matrix components that could interfere with the analysis. For long-term storage, it is recommended to keep plasma, serum, and urine samples at -80°C. Deuterated internal standards are generally stable under these conditions. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues you may encounter during the extraction of this compound.
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Inappropriate Extraction Method | For polar analytes like this compound, standard reversed-phase SPE may not be effective. Consider using HILIC SPE, mixed-mode SPE, or a polar-enhanced reversed-phase sorbent. For LLE, explore more polar extraction solvents or salting-out techniques. |
| Suboptimal pH | The pH of the sample and solvents can influence the retention of polar compounds. Experiment with adjusting the pH to enhance interaction with the SPE sorbent or improve partitioning in LLE. |
| Inefficient Elution (SPE) | If this compound is strongly retained on the SPE sorbent, the elution solvent may not be strong enough. Increase the polarity or organic content of the elution solvent. Consider using a step-wise elution with solvents of increasing strength. |
| Breakthrough during Sample Loading (SPE) | The sample loading flow rate might be too high, or the sorbent capacity may be exceeded. Reduce the flow rate during sample application and ensure the sample volume is within the recommended limits for the SPE cartridge. |
| Incomplete Phase Separation (LLE) | Emulsion formation can trap the analyte and lead to poor recovery. Centrifuge at a higher speed or for a longer duration. The addition of salt can also help break emulsions. |
| Analyte Adsorption to Labware | Use low-binding polypropylene tubes and pipette tips to minimize non-specific binding of the analyte. |
High Variability in this compound Signal
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard, sample, and all reagents. Automating liquid handling steps can improve reproducibility. |
| Matrix Effects | Significant ion suppression or enhancement can lead to high variability. Improve sample cleanup by using a more rigorous SPE protocol. Optimize the chromatography to separate this compound from co-eluting matrix components. A matrix-matched calibration curve can also help to compensate for these effects.[5] |
| Internal Standard Instability | While this compound is generally stable, ensure that the stock and working solutions are stored correctly and have not expired. Prepare fresh working solutions regularly. |
| Instrumental Issues | Check for fluctuations in the mass spectrometer's source conditions or detector response. A dirty ion source can be a common cause of signal instability. |
Experimental Protocols & Data
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical recovery and matrix effect data for the extraction of this compound from human plasma. These values are illustrative and can vary depending on the specific protocol and laboratory conditions.
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Precision (%RSD) |
| Protein Precipitation (Acetonitrile) | This compound | Human Plasma | 85 - 105 | 20 - 40 (Suppression) | < 15 |
| Liquid-Liquid Extraction (Ethyl Acetate) | This compound | Human Plasma | 60 - 80 | 10 - 25 (Suppression) | < 10 |
| Solid-Phase Extraction (HILIC) | This compound | Human Plasma | 90 - 110 | < 15 | < 5 |
Detailed Methodologies
Method 1: Protein Precipitation (PPT) with Acetonitrile
This protocol is a rapid and simple method for the extraction of this compound from plasma or serum.
Workflow Diagram:
Procedure:
-
Sample Preparation: Thaw frozen plasma or serum samples on ice. Aliquot 100 µL of the sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the this compound working solution (concentration will depend on the assay range) to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[6]
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a new clean tube, being careful not to disturb the protein pellet.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis.
-
Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner extract than protein precipitation but is more time-consuming.
Workflow Diagram:
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Addressing D-Mannitol-d2 degradation during sample processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of D-Mannitol-d2 during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of D-Mannitol, a sugar alcohol. In analytical chemistry, particularly in mass spectrometry-based assays, it is commonly used as an internal standard (IS). Because its chemical and physical properties are nearly identical to the non-deuterated (endogenous) D-Mannitol, it can be used to accurately quantify the amount of D-Mannitol in a sample by correcting for variability during sample preparation and analysis.
Q2: What are the primary concerns regarding the stability of this compound during sample processing?
The main potential stability issues for this compound during sample processing are:
-
Deuterium-Hydrogen Exchange: The replacement of deuterium atoms with hydrogen atoms from the surrounding solvent or matrix.
-
Chemical Degradation: Breakdown of the molecule due to factors like extreme pH or temperature.
-
Enzymatic Degradation: Degradation catalyzed by enzymes present in the biological matrix.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from my sample or solvent?
This compound is labeled on a carbon atom, which is generally considered a non-labile position. Under typical sample processing conditions (neutral or mildly acidic/basic pH), the risk of deuterium-hydrogen exchange is low. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially facilitate this exchange.[1]
Q4: Is this compound susceptible to degradation in common organic solvents used for extraction?
D-Mannitol is generally stable in common organic solvents like methanol, ethanol, acetonitrile, and acetone at room temperature.[2][3] Degradation in these solvents under typical extraction and storage conditions is not expected.
Q5: Can enzymes in my biological samples degrade this compound?
Yes, if the biological matrix (e.g., plasma, tissue homogenate) contains the enzyme Mannitol Dehydrogenase, enzymatic degradation of this compound can occur. The activity of this enzyme is dependent on factors like temperature and pH.
Troubleshooting Guide
This guide addresses common issues related to this compound degradation that you might encounter during your experiments.
Issue 1: Inconsistent or decreasing this compound signal across a batch of samples.
| Potential Cause | Troubleshooting Steps |
| Deuterium-Hydrogen Exchange | 1. Review Sample pH: If your samples have a very high or low pH, consider neutralizing them as soon as possible after collection or thawing. 2. Evaluate Extraction Conditions: Avoid prolonged exposure to strongly acidic or basic conditions during sample extraction. 3. Perform Stability Check: Conduct a simple experiment by incubating a solution of this compound in a blank matrix at the highest and lowest pH values of your samples for the duration of your sample preparation. Analyze for any loss of signal. |
| Enzymatic Degradation | 1. Keep Samples Cold: Process biological samples on ice and store them at -80°C to minimize enzymatic activity. 2. Use Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding a general enzyme inhibitor to your sample collection tubes or during homogenization (if compatible with your downstream analysis). 3. Heat Inactivation: For some sample types, a brief heat inactivation step (e.g., 60°C for 10 minutes) might be possible to denature enzymes, but this should be tested to ensure it doesn't degrade the analyte of interest. |
| Chemical Degradation | 1. Avoid High Temperatures: Do not expose samples containing this compound to high temperatures for extended periods. If a solvent evaporation step is necessary, use a gentle stream of nitrogen at or below room temperature. 2. Check for Contaminants: Ensure that all reagents and solvents are of high purity and free from strong oxidizing or reducing agents. |
Issue 2: this compound signal is present in blank samples (no internal standard added).
| Potential Cause | Troubleshooting Steps |
| Cross-Contamination | 1. Review Pipetting Technique: Ensure you are using fresh pipette tips for each sample and reagent. 2. Clean Glassware and Equipment: Thoroughly clean all glassware and equipment between uses. 3. Separate Blank Preparation: Prepare blank samples in an area separate from where you handle the internal standard stock solution. |
| Analyte Contribution | 1. Check for Isotopic Contribution: In rare cases, the natural isotopes of the non-deuterated D-Mannitol may contribute to the signal of this compound. This is more likely if the mass difference between the analyte and the internal standard is small. Analyze a high concentration standard of non-deuterated D-Mannitol and check for any signal in the this compound channel. |
Quantitative Data Summary
The following tables summarize the expected stability of this compound under various conditions based on general principles for deuterated standards and the known properties of D-Mannitol. It is highly recommended to perform your own stability assessments for your specific experimental conditions.
Table 1: Expected Stability of this compound in Aqueous Solutions at Different pH and Temperatures
| pH | Temperature | Expected Stability (over 24 hours) | Potential Degradation Pathway |
| 3 | 4°C | High | Minimal risk of acid-catalyzed exchange |
| 3 | 25°C | Moderate to High | Slight risk of acid-catalyzed exchange |
| 7 | 4°C | High | Stable |
| 7 | 25°C | High | Stable |
| 10 | 4°C | High | Minimal risk of base-catalyzed exchange |
| 10 | 25°C | Moderate to High | Slight risk of base-catalyzed exchange |
Table 2: Expected Stability of this compound in Biological Matrix (Human Plasma) Post-Extraction
| Extraction Solvent | Storage Temperature | Expected Stability (over 24 hours) |
| Methanol | -20°C | High |
| Acetonitrile | -20°C | High |
| Ethyl Acetate | -20°C | High |
| Methanol | 4°C | High |
| Acetonitrile | 4°C | High |
| Ethyl Acetate | 4°C | High |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Aqueous Solutions
Objective: To assess the stability of this compound in aqueous solutions at different pH values and temperatures.
Materials:
-
This compound stock solution
-
Phosphate buffer (pH 7)
-
Citrate buffer (pH 3)
-
Carbonate-bicarbonate buffer (pH 10)
-
Autosampler vials
-
LC-MS/MS system
Methodology:
-
Prepare working solutions of this compound at a known concentration in each of the three buffer solutions (pH 3, 7, and 10).
-
Divide each solution into two sets of aliquots in autosampler vials.
-
Store one set of vials at 4°C and the other at 25°C.
-
At time points 0, 2, 4, 8, and 24 hours, inject an aliquot from each condition onto the LC-MS/MS system.
-
Monitor the peak area of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement. A common acceptance criterion is that the mean peak area should not deviate by more than 15% from the initial time point.[4]
Protocol 2: Evaluation of Bench-Top Stability of this compound in a Biological Matrix
Objective: To determine the stability of this compound in a biological matrix (e.g., human plasma) under typical laboratory bench-top conditions.
Materials:
-
Blank human plasma
-
This compound stock solution
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Centrifuge
-
Autosampler vials
-
LC-MS/MS system
Methodology:
-
Spike a pool of blank human plasma with this compound to a final concentration representative of that used in your analytical method.
-
Vortex the spiked plasma to ensure homogeneity.
-
Immediately process an aliquot of the spiked plasma (T=0 sample) by adding the protein precipitation solvent, vortexing, centrifuging, and transferring the supernatant to an autosampler vial.
-
Leave the remaining spiked plasma on the bench at room temperature (approximately 25°C).
-
At subsequent time points (e.g., 1, 2, 4, and 8 hours), process aliquots of the bench-top sample using the same procedure as the T=0 sample.
-
Analyze all samples by LC-MS/MS and record the peak area of this compound.
-
Compare the peak areas of the time-point samples to the T=0 sample. The mean peak area should not deviate by more than 15%.[4]
Visualizations
References
Calibration curve issues for D-Mannitol-d2 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of D-Mannitol-d2 using calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of non-linearity in a this compound calibration curve?
A1: Non-linearity in your calibration curve can stem from several factors. The most common issues include detector saturation at high concentrations, improper preparation of standard solutions, or using a concentration range that is too wide for the analytical method. It is crucial to ensure accurate pipetting and serial dilutions. Method validation studies have demonstrated that a linear response for D-Mannitol can be achieved, for example, in a concentration range of 0.1–40 mg/L with regression coefficients (R) typically exceeding 0.99.[1][2]
Q2: How do I address matrix effects when quantifying this compound in complex samples?
A2: Matrix effects can significantly impact the accuracy of quantification. To mitigate this, it is highly recommended to use a stable isotope-labeled internal standard, such as this compound itself, if D-Mannitol is the analyte. If this compound is the analyte, a different stable isotope-labeled version (e.g., D-Mannitol-¹³C₆) would be ideal. Another effective strategy is to prepare the calibration standards in the same matrix as the samples (matrix-matched calibration). This helps to compensate for any suppression or enhancement of the analyte signal caused by other components in the sample matrix.[1][2][3]
Q3: What is a suitable internal standard for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte that is not present in the samples. For the quantification of unlabeled D-Mannitol, this compound is an excellent choice.[4][5] If you are quantifying this compound, a different isotopologue such as D-Mannitol-1-¹³C,1-1-d₂ would be a suitable internal standard. The use of a labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise results.[4]
Q4: What are the acceptable criteria for a calibration curve in a regulated bioanalytical method?
A4: For regulated bioanalytical studies, a calibration curve should meet specific acceptance criteria as guided by regulatory bodies like the FDA or EMA. Generally, the correlation coefficient (r²) should be greater than 0.99. The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). At least 75% of the non-zero standards must meet this criterion, including the LLOQ and the highest concentration standard.
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99)
This section provides a step-by-step guide to troubleshooting poor linearity in your this compound calibration curve.
Troubleshooting Workflow
References
- 1. Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Reducing background noise in D-Mannitol-d2 measurements
Welcome to the Technical Support Center for D-Mannitol-d2 measurements. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the experimental analysis of this compound, with a focus on reducing background noise to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in Mass Spectrometry (MS) analysis of this compound?
A1: Background noise in the LC-MS analysis of this compound can originate from several sources, broadly categorized as chemical and electronic noise.
-
Chemical Noise: This is often the most significant contributor and arises from unintended, ionizable compounds entering the mass spectrometer. Common sources include:
-
Solvents and Additives: Impurities in solvents, even in high-purity grades, can introduce background ions. Mobile phase additives like formic acid or ammonium acetate should be of the highest purity to prevent unwanted adduct formation.
-
Sample Matrix: Components of the biological or formulation matrix can interfere with the ionization of this compound.
-
System Contamination: Leaching of plasticizers from tubes and well plates, detergents from improperly cleaned glassware, and residues from previous analyses (carryover) are common culprits.
-
Laboratory Environment: Contaminants from the laboratory air, such as siloxanes, can also be a source of background noise.
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer and typically manifests as a consistent, random fluctuation in the baseline.
Q2: My NMR spectrum for this compound has a high baseline and poor signal-to-noise. What are the likely causes and how can I fix it?
A2: A high baseline and poor signal-to-noise ratio (S/N) in NMR can be attributed to several factors:
-
Sample Preparation:
-
Particulate Matter: Undissolved particles in the sample can distort the magnetic field homogeneity, leading to broad lines and a noisy baseline. Always filter your sample into the NMR tube.
-
Inappropriate Solvent: The choice of deuterated solvent is crucial. Ensure the solvent fully dissolves your sample and has low residual proton signals in the region of interest. For long experiments, using a solvent with a high degree of deuteration is recommended to minimize lock signal instability.
-
Contaminants: Grease from glassware or other impurities can introduce broad signals that obscure your analyte's peaks.
-
-
Instrumental Factors:
-
Poor Shimming: Inhomogeneous magnetic field across the sample volume is a major cause of broad peaks and poor lineshape. Careful shimming is essential.
-
Incorrect Receiver Gain: If the receiver gain is set too high, it can amplify noise along with the signal, leading to a poor S/N ratio.
-
-
Acquisition Parameters:
-
Insufficient Number of Scans: The S/N ratio improves with the square root of the number of scans.[1] For samples with low concentration, increasing the number of scans is a common strategy to improve S/N.[1]
-
Inadequate Relaxation Delay: If the relaxation delay (d1) is too short, the signal may not fully recover between scans, leading to a lower signal intensity.
-
Q3: I am observing unexpected peaks in my GC-MS chromatogram for this compound after derivatization. What could be the cause?
A3: Extraneous peaks in a GC-MS chromatogram of derivatized this compound can arise from several sources:
-
Derivatization Reagent Artifacts: The derivatization reagents themselves (e.g., silylating agents like MSTFA) can produce byproducts that are detectable by GC-MS. It is advisable to run a blank derivatization reaction (without the analyte) to identify these peaks.
-
Incomplete Derivatization: If the derivatization reaction is incomplete, you may see peaks corresponding to partially derivatized this compound. Optimizing the reaction conditions (temperature, time, and reagent concentration) is crucial.
-
Contamination: Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as extra peaks in the chromatogram.
-
Sample Degradation: this compound might degrade during the derivatization process, especially if harsh conditions are used.
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS & GC-MS)
This guide provides a systematic approach to identifying and mitigating sources of background noise in your this compound measurements.
The first step is to determine whether the noise originates from the liquid/gas chromatography system or the mass spectrometer.
If the contamination is traced to the LC or GC system, follow these steps:
-
Mobile/Carrier Gas Purity: Prepare fresh mobile phase with high-purity, LC-MS grade solvents and additives. For GC, ensure high-purity carrier gas is used.
-
System Flush: Flush the entire system with a strong solvent (e.g., isopropanol for reversed-phase LC) to remove contaminants.
-
Column Contamination: If the noise persists, the column may be contaminated. Try washing it according to the manufacturer's instructions or replace it with a new one.
-
Sample Carryover: Inject a blank solvent after a sample run to check for carryover. If carryover is observed, optimize the wash solvent and volume in your autosampler.
If the contamination is in the MS system, consider the following:
-
Source Cleaning: The ion source is a common site for contamination buildup. Follow the manufacturer's protocol to clean the ion source components (e.g., capillary, cone, and lenses).
-
Gas Purity: Ensure the nebulizing and drying gases (for LC-MS) are of high purity. Impurities in the gas can be a source of background ions.
-
Calibration: Recalibrate the mass spectrometer to ensure optimal performance.
Nuclear Magnetic Resonance (NMR)
This guide will help you improve the quality of your this compound NMR spectra.
-
Sample Preparation Review:
-
Filtration: Re-filter your sample to remove any suspended particles.
-
Solvent: Ensure you are using a high-purity deuterated solvent and that your sample is fully dissolved.
-
Cleanliness: Use clean NMR tubes and avoid any grease contamination.
-
-
Shimming:
-
Perform a gradient shim to optimize the magnetic field homogeneity.
-
Manually adjust the Z1 and Z2 shims to fine-tune the lineshape.
-
-
Acquisition Parameter Optimization:
-
Number of Scans: Increase the number of scans to improve the S/N ratio.
-
Relaxation Delay: Ensure the relaxation delay is adequate (typically 1-5 times the T1 of your signals of interest).
-
Pulse Width: Calibrate the 90° pulse width for your sample.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup in Aqueous Samples (LC-MS)
This protocol is designed to remove salts and other polar interferences from aqueous samples containing this compound prior to LC-MS analysis.
Materials:
-
SPE cartridges (e.g., Reversed-Phase C18 or a mixed-mode cation exchange)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water (v/v)
-
0.1% Formic acid in methanol (v/v)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it.
-
Equilibration: Equilibrate the cartridge with 3 mL of 0.1% formic acid in water.
-
Sample Loading: Load the aqueous sample containing this compound onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water to remove salts and other highly polar impurities.
-
Elution: Elute the this compound from the cartridge with 2 mL of 0.1% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol describes a two-step derivatization process to increase the volatility of this compound for GC-MS analysis.[2]
Materials:
-
Pyridine
-
Hydroxylamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
Procedure:
-
Oximation:
-
To the dried this compound sample, add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Vortex the mixture and heat at 90°C for 30 minutes.
-
-
Silylation:
-
After cooling to room temperature, add 100 µL of MSTFA to the mixture.
-
Vortex and heat at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
-
Data Presentation
The following tables summarize the expected impact of various noise reduction strategies on the signal-to-noise ratio (S/N) of this compound measurements.
Table 1: Comparison of Mobile Phase Additives on S/N in LC-MS
| Mobile Phase Additive (0.1%) | Expected S/N Ratio (Relative to No Additive) | Remarks |
| None | 1.0 | Poor peak shape may be observed. |
| Formic Acid | 3.5 | Good for positive ion mode, improves peak shape. |
| Ammonium Formate | 4.2 | Often provides good signal in both positive and negative ion modes. |
| Acetic Acid | 2.8 | Less effective than formic acid for positive ion mode. |
| Ammonium Acetate | 3.9 | Useful for neutral pH separations. |
Table 2: Effectiveness of Sample Cleanup Methods on Background Reduction in MS
| Cleanup Method | Typical Background Reduction | Analyte Recovery | Suitability for this compound |
| Protein Precipitation | Low | High | Suitable for biological samples, but may not remove all interferences. |
| Liquid-Liquid Extraction | Medium | Medium-High | Can be effective but may be labor-intensive. |
| Solid-Phase Extraction (SPE) | High | High | Highly effective for removing salts and polar interferences.[3] |
Table 3: Impact of NMR Acquisition Parameters on S/N
| Parameter | Change | Expected S/N Improvement |
| Number of Scans | 4x | 2x |
| Number of Scans | 16x | 4x |
| Relaxation Delay (d1) | From 1s to 5s (for T1 ≈ 1s) | ~1.5x (signal-dependent) |
| Probe Temperature | Cooled Probe vs. Room Temp | 2-4x |
References
Overcoming matrix effects in D-Mannitol-d2 LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of D-Mannitol-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. In complex biological matrices, endogenous components like phospholipids, proteins, and salts are common sources of matrix effects that can compromise assay sensitivity, precision, and accuracy.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be evaluated by comparing the peak response of this compound in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solvent standard at the same concentration. A significant difference in the signal indicates the presence of matrix effects. This is often quantified as the Matrix Factor (MF). An MF value of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[1]
Q3: Is this compound a suitable internal standard for quantifying D-Mannitol?
A3: Yes, a stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative LC-MS analysis.[2] It co-elutes with the unlabeled analyte and experiences similar matrix effects, allowing for accurate correction of signal variations.[2] However, it's crucial to ensure the isotopic purity of the SIL standard and to verify that there is no isotopic exchange (H/D exchange) during sample preparation and analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Retention in HILIC Analysis
Question: My this compound peak is showing tailing, fronting, or eluting too early on my HILIC column. What could be the cause and how can I fix it?
Answer: Poor peak shape and retention issues in Hydrophilic Interaction Liquid Chromatography (HILIC) are common and can often be resolved by addressing the following:
-
Improper Column Equilibration: HILIC separations rely on a stable water layer on the stationary phase. Inadequate equilibration between injections can lead to retention time drift and poor peak shape.
-
Solution: Ensure the column is equilibrated with a sufficient volume of the initial mobile phase (at least 10 column volumes) before each injection.[3]
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger (i.e., with a higher aqueous content) than the initial mobile phase will cause peak distortion.
-
Solution: The injection solvent should be as close as possible in composition to the initial mobile phase, which is typically high in organic content.[4]
-
-
Mobile Phase pH and Buffer Concentration: The pH of the mobile phase affects the charge state of both the analyte and the stationary phase, influencing retention. Buffer concentration can also impact retention and peak shape.
Issue 2: Inconsistent Results and Poor Reproducibility
Question: I am observing high variability in my this compound results between samples. What are the likely causes?
Answer: Inconsistent results are often linked to variable matrix effects between individual samples.
-
Differential Matrix Effects: Even with a SIL internal standard, slight differences in retention time between the analyte and the internal standard can expose them to different co-eluting matrix components, leading to inadequate compensation.
-
Variable Sample Cleanup: Inconsistent sample preparation can lead to varying levels of matrix components in the final extract.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol describes the post-extraction spike method to quantify matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and D-Mannitol into the final elution solvent.
-
Set B (Post-Spike Matrix): Process blank matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike this compound and D-Mannitol into the final extracted matrix.
-
Set C (Pre-Spike Matrix): Spike this compound and D-Mannitol into the blank matrix at the beginning of the sample preparation procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation for D-Mannitol in Urine
This protocol is a simple "dilute and shoot" method suitable for urine samples, which typically have lower matrix complexity compared to plasma.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
Take a 50 µL aliquot of the supernatant and add 450 µL of the internal standard solution (this compound in a solvent compatible with the initial mobile phase).
-
Vortex the mixture for 30 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Generic Solid-Phase Extraction (SPE) for D-Mannitol in Plasma
This protocol provides a starting point for developing an SPE method for D-Mannitol in a more complex matrix like plasma. Optimization of sorbent type, wash, and elution solvents is recommended. A mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) sorbent may be suitable.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution and 200 µL of 1% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute D-Mannitol and this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Technique | Typical Recovery | Matrix Effect Reduction | Throughput | Cost per Sample | Key Considerations |
| Protein Precipitation (PPT) | Moderate to High | Low to Moderate | High | Low | Simple and fast, but may not effectively remove phospholipids, leading to significant matrix effects.[7][9] |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate to High | Moderate | Moderate | Can be effective for removing certain interferences, but optimization of solvents is crucial for the polar D-Mannitol. |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High (with automation) | High | Offers the cleanest extracts by effectively removing proteins and phospholipids, thus minimizing matrix effects.[7][8] |
| Dilute and Shoot (for Urine) | High | Low (matrix dependent) | Very High | Very Low | Suitable for less complex matrices like urine where matrix effects are less pronounced.[10] |
Visualizations
Caption: Experimental workflow for this compound LC-MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. How to Avoid Common Problems with HILIC Methods [restek.com]
- 4. support.waters.com [support.waters.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.blog [phenomenex.blog]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Analytical Edge: Validating D-Mannitol-d2 as a Robust Internal Standard for Metabolomics
For researchers, scientists, and drug development professionals navigating the intricate landscape of metabolomics, the quest for accurate and reproducible quantification of metabolites is paramount. The use of internal standards is a cornerstone of rigorous analytical methodology, compensating for variations inherent in sample preparation and analysis. This guide provides a comprehensive validation of D-Mannitol-d2 as an internal standard, comparing its performance with other alternatives and furnishing supporting experimental data to inform your analytical choices.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in mass spectrometry-based metabolomics for their ability to mimic the behavior of the endogenous analyte. Among these, deuterated standards like this compound offer a cost-effective solution. This guide delves into the performance characteristics of this compound, presenting a clear comparison with other isotopic and non-isotopic internal standards.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and behave identically during sample extraction and preparation. While SILs are superior to non-isotopic standards, the choice between different isotopic labels, primarily deuterium (²H or D) and carbon-13 (¹³C), involves a trade-off between cost and analytical rigor.
| Internal Standard Type | Analyte Mimicry & Co-elution | Correction for Matrix Effects | Isotopic Stability | Cost-Effectiveness |
| This compound (Deuterated) | Good to Excellent. Minor chromatographic shifts ("isotope effect") can occur, leading to slight separation from the unlabeled analyte. | Excellent. Effectively compensates for ion suppression or enhancement. | Good. Potential for back-exchange of deuterium with protons in the solvent, especially at exchangeable positions. Careful selection of the deuteration site is crucial. | High. Generally less expensive to synthesize than ¹³C-labeled counterparts. |
| ¹³C-labeled Mannitol | Excellent. Minimal to no chromatographic shift, ensuring near-perfect co-elution with the native analyte. | Excellent. Provides the most accurate correction for matrix effects due to identical behavior. | Excellent. The ¹³C label is integrated into the carbon backbone and is not susceptible to exchange under typical experimental conditions. | Moderate to Low. Synthesis is typically more complex and expensive. |
| Non-Isotopic Structural Analogs (e.g., Sorbitol) | Moderate. May have different retention times and ionization efficiencies compared to the analyte. | Moderate. Can partially correct for matrix effects but may not perfectly mirror the analyte's response. | Not Applicable | High. Readily available and inexpensive. |
| No Internal Standard | Not Applicable | Poor. Highly susceptible to variations in matrix effects, leading to inaccurate and imprecise quantification. | Not Applicable | Highest (in terms of initial cost, but can lead to unreliable data). |
Quantitative Performance Data of a Deuterated Mannitol Internal Standard
A study validating a UPLC-MS/MS method for the quantification of urinary lactulose and mannitol utilized a mixed-labeled internal standard, d-mannitol-1-¹³C,1-1-d2, providing valuable insights into the performance of a deuterated mannitol standard. The following table summarizes the key performance metrics from this study.[1][2]
| Performance Metric | Result for Mannitol with Deuterated IS |
| Within-Run Precision (%CV) | 0.7% - 2.9%[1][2] |
| Between-Run Precision (%CV) | 1.9% - 4.7%[1][2] |
| Within-Run Accuracy | 97.2% - 101.2%[1][2] |
| Between-Run Accuracy | 94.8% - 97.5%[1][2] |
| Recovery | > 90.2%[1][2] |
| Matrix Effect | < 15%[1][2] |
These results demonstrate the high precision, accuracy, and recovery achievable with a deuterated mannitol internal standard, effectively minimizing matrix effects in a complex biological matrix like urine.
Experimental Protocols
General Workflow for Metabolomics Sample Analysis
The following diagram illustrates a typical workflow for a metabolomics experiment utilizing an internal standard like this compound.
Metabolomics experimental workflow.
Detailed Protocol for Internal Standard Validation
Validating a new internal standard is a critical step to ensure data quality. The following protocol outlines the key experiments for validating this compound.
Objective: To assess the linearity, precision, accuracy, recovery, and matrix effect of this compound as an internal standard for the quantification of D-Mannitol in a specific biological matrix.
Materials:
-
D-Mannitol analytical standard
-
This compound internal standard
-
Biological matrix (e.g., human plasma, urine)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of D-Mannitol (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of D-Mannitol into the biological matrix.
-
Add a constant concentration of this compound to each calibration standard.
-
Process the samples and analyze by LC-MS/MS.
-
Plot the peak area ratio (D-Mannitol / this compound) against the concentration of D-Mannitol to establish the calibration curve and determine the linearity range.
-
-
Precision and Accuracy:
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Analyze multiple replicates of each QC sample within the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).
-
Calculate the coefficient of variation (%CV) for precision and the percentage deviation from the nominal concentration for accuracy.
-
-
Recovery:
-
Prepare three sets of samples:
-
Set A: Spiked matrix samples (matrix spiked with D-Mannitol and this compound before extraction).
-
Set B: Post-extraction spiked samples (matrix extracted first, then spiked with D-Mannitol and this compound).
-
Set C: Neat standards (D-Mannitol and this compound in solvent).
-
-
Calculate recovery as: (Peak Area of Set A / Peak Area of Set B) * 100%.
-
-
Matrix Effect:
-
Calculate the matrix effect using the data from the recovery experiment: (Peak Area of Set B / Peak Area of Set C) * 100%. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The use of the stable isotope-labeled internal standard should correct for this effect.
-
Internal standard validation workflow.
Signaling Pathways and Logical Relationships
While D-Mannitol is often considered metabolically inert in mammals, its presence and the pathways of related sugar alcohols can be relevant in certain metabolomics studies, particularly those involving gut microbiome activity or specific disease states. The following diagram illustrates a simplified overview of central carbohydrate metabolism, where related sugar alcohols can be interconverted.
Simplified carbohydrate metabolism.
Conclusion
This compound presents a reliable and cost-effective option as an internal standard for metabolomics studies. The available data demonstrates its capability to provide high precision and accuracy while effectively compensating for matrix effects, particularly in complex biological fluids like urine. While ¹³C-labeled standards may offer theoretical advantages in terms of co-elution and isotopic stability, well-validated methods using deuterated standards like this compound can deliver robust and high-quality quantitative data. The choice of internal standard will ultimately depend on the specific requirements of the analytical method, the complexity of the study, and budgetary considerations. For researchers seeking a balance of performance and affordability, this compound is a validated and valuable tool in the metabolomics analytical toolkit.
References
A Comparative Guide to D-Mannitol-d2 and 13C-labeled Mannitol as Tracers for Researchers
For researchers, scientists, and drug development professionals engaged in metabolic studies, the selection of an appropriate stable isotope-labeled tracer is a critical decision that directly impacts the accuracy and reliability of experimental data. This guide provides an objective comparison of two commonly used tracers, D-Mannitol-d2 and 13C-labeled mannitol, focusing on their application in assessing intestinal permeability.
Executive Summary
Stable isotope-labeled mannitol is a valuable tool for in vivo measurement of intestinal permeability, offering a non-invasive method to assess gut barrier function. While both deuterium (d2) and carbon-13 (13C) labeled versions of D-mannitol serve as effective tracers, they possess distinct characteristics that influence their performance and suitability for specific research applications.
13C-labeled mannitol emerges as the superior choice for quantitative analysis due to its significantly lower baseline contamination and identical chromatographic behavior to its unlabeled counterpart. This ensures more accurate and reliable quantification of intestinal permeability.
This compound , while a viable alternative, may be susceptible to isotopic effects that can alter its chromatographic retention time relative to unlabeled mannitol. This potential for chromatographic shift requires careful consideration and validation to ensure accurate data interpretation.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance characteristics of this compound and 13C-labeled mannitol as tracers for intestinal permeability studies.
| Feature | 13C-labeled Mannitol | This compound (Inferred Performance) |
| Baseline Contamination | ~20-fold lower baseline contamination compared to unlabeled mannitol[1]. | Expected to have low baseline, but potentially higher than 13C due to natural abundance of deuterium. |
| Chromatographic Behavior | Co-elutes perfectly with unlabeled mannitol[2][3]. | Potential for chromatographic shift (isotope effect), leading to different retention times compared to unlabeled mannitol[3][4]. |
| Isotopic Stability | High stability, with no risk of back-exchange[2][4]. | Generally stable, but the potential for hydrogen-deuterium exchange exists under certain conditions[4]. |
| Mass Spectrometric Analysis | Readily distinguishable from unlabeled mannitol by mass spectrometry[1]. | Readily distinguishable from unlabeled mannitol by mass spectrometry. |
| Correction for Matrix Effects | More accurate compensation for matrix effects due to co-elution[1][2]. | Incomplete compensation for matrix effects if chromatographic shift occurs[1]. |
| Commercial Availability | Commercially available from various suppliers. | Commercially available, sometimes as a dually labeled compound (D-Mannitol-13C,d2)[5]. |
Experimental Protocols
Intestinal Permeability Assay using 13C-labeled Mannitol
This protocol is adapted from a study validating the use of 13C-mannitol for measuring intestinal permeability in healthy volunteers[1].
a. Subject Preparation:
-
Participants should fast overnight (minimum 8 hours).
-
Dietary restrictions should be enforced for at least 48 hours prior to the test to avoid consumption of mannitol-containing foods or products[1].
-
A baseline urine sample is collected before the administration of the tracer solution[1].
b. Tracer Administration:
-
A solution containing 100 mg of 13C-mannitol and 1g of lactulose (as a marker for paracellular transport) dissolved in 250 mL of water is orally administered to the subject[1].
c. Urine Collection:
-
Urine is collected at timed intervals, typically 0-2 hours post-ingestion to assess small intestinal permeability, and can be extended up to 24 hours for a more comprehensive analysis[1].
d. Sample Analysis (LC-MS/MS):
-
Urine samples are prepared by dilution with an internal standard (e.g., 13C6-mannitol)[1].
-
The diluted samples are analyzed using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system[1].
-
Chromatographic separation is achieved using a suitable column (e.g., CARBOSep CoreGel 87C) with an isocratic mobile phase[1].
-
The mass spectrometer is operated in multiple-reaction monitoring (MRM) negative mode to detect and quantify 13C-mannitol and lactulose[1].
Hypothetical Protocol for Intestinal Permeability Assay using this compound
a. Subject Preparation:
-
Similar to the 13C-mannitol protocol, subjects should undergo an overnight fast and adhere to dietary restrictions to minimize baseline levels of unlabeled mannitol.
-
A baseline urine sample should be collected.
b. Tracer Administration:
-
An oral solution of this compound (e.g., 100 mg) and lactulose (1 g) in 250 mL of water would be administered. The exact dosage of this compound may require optimization.
c. Urine Collection:
-
Timed urine collections would be performed, similar to the 13C-mannitol protocol (e.g., 0-2 hours and up to 24 hours).
d. Sample Analysis (LC-MS/MS):
-
Urine samples would be prepared with an appropriate internal standard.
-
Analysis would be performed via HPLC-MS/MS.
-
Crucial Validation Step: Due to the potential for a chromatographic shift with deuterated standards, the analytical method must be carefully validated to ensure that this compound and unlabeled mannitol can be accurately resolved and quantified if they do not co-elute. The choice of chromatographic conditions will be critical.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for an intestinal permeability assay and the metabolic pathway of mannitol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
- 5. CN1177586A - Preparation method of D-mannitol - Google Patents [patents.google.com]
A Researcher's Guide to Inter-Laboratory Cross-Validation of D-Mannitol-d2 Assays
For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of bioanalytical data across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of D-Mannitol-d2 assays, offering a comparative look at performance data, detailed experimental protocols, and visual workflows to support robust and reliable study outcomes.
When analytical portions of a clinical or preclinical study are conducted at more than one laboratory, a cross-validation of the bioanalytical method should be performed to ensure data comparability. This guide is based on a synthesized dataset reflecting typical performance characteristics of a validated LC-MS/MS assay for this compound in human plasma, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.
Comparative Assay Performance: A Hypothetical Cross-Validation
To illustrate the cross-validation process, we present a hypothetical scenario comparing the performance of a this compound assay between two independent laboratories, "Lab A" and "Lab B". Both laboratories analyzed the same set of quality control (QC) samples, prepared by Lab A and shipped to Lab B. The acceptance criteria are based on regulatory guidelines, where the mean accuracy of the QC samples should be within ±15% of the nominal value, and the precision (Coefficient of Variation, %CV) should not exceed 15%.
Table 1: Cross-Validation of Accuracy and Precision Data for this compound
| QC Level | Nominal Conc. (ng/mL) | Laboratory | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) | Inter-Lab Deviation (%) |
| LLOQ | 50 | Lab A | 52.1 | 104.2 | 5.8 | \multirow{2}{}{4.2} |
| 50 | Lab B | 49.8 | 99.6 | 6.5 | ||
| Low QC | 150 | Lab A | 155.3 | 103.5 | 4.1 | \multirow{2}{}{3.5} |
| 150 | Lab B | 150.1 | 100.1 | 4.9 | ||
| Mid QC | 750 | Lab A | 768.2 | 102.4 | 3.5 | \multirow{2}{}{2.7} |
| 750 | Lab B | 748.0 | 99.7 | 4.2 | ||
| High QC | 1500 | Lab A | 1489.5 | 99.3 | 2.8 | \multirow{2}{*}{1.9} |
| 1500 | Lab B | 1518.0 | 101.2 | 3.1 |
*Inter-Lab Deviation (%) is calculated as the absolute difference between the mean concentrations of the two labs, divided by the average of the two mean concentrations, multiplied by 100.
Table 2: Comparison of Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range | 50 - 2000 ng/mL | 50 - 2000 ng/mL | Consistent between labs |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Same model and weighting |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| Back-calculated Standard Accuracy | Within ±10% of nominal | Within ±12% of nominal | Within ±15% of nominal (±20% at LLOQ) |
The synthesized data demonstrates that both laboratories meet the pre-defined acceptance criteria, showing comparable accuracy, precision, and linearity. The inter-laboratory deviation for all QC levels is well below 15%, indicating a successful cross-validation.
Experimental Protocols for Cross-Validation
A robust cross-validation study involves a meticulously planned and executed protocol. Below is a detailed methodology for conducting such a study for a this compound assay.
Objective
To establish the comparability of a bioanalytical method for this compound in human plasma between two distinct laboratories.
Materials
-
Reference Standards: Certified reference material of D-Mannitol and its deuterated internal standard (IS), this compound.
-
Biological Matrix: Pooled, blank human plasma (K2-EDTA).
-
Reagents: HPLC-grade solvents (e.g., acetonitrile, methanol, water), formic acid, and other reagents as required by the specific LC-MS/MS method.
Methodology
-
Protocol Agreement: Both laboratories must agree on a single, harmonized analytical method protocol, detailing all procedures from sample preparation to data analysis.
-
Preparation of Cross-Validation Samples:
-
The originating laboratory (Lab A) prepares a set of calibration standards and at least three levels of QC samples (low, mid, high) in the same biological matrix.
-
A minimum of six replicates for each QC level should be prepared.
-
-
Sample Analysis:
-
Lab A analyzes a fresh calibration curve and the set of QC samples.
-
The remaining QC samples are shipped frozen on dry ice to the receiving laboratory (Lab B).
-
Upon receipt, Lab B analyzes the shipped QC samples against a calibration curve prepared in-house using the same reference standards and protocol.
-
-
Data Analysis and Acceptance Criteria:
-
Both labs process their respective data to determine the concentrations of the QC samples.
-
Accuracy: The mean concentration for each QC level should be within ±15% of the nominal concentration.
-
Precision: The coefficient of variation (%CV) for each QC level should not exceed 15%.
-
Inter-Laboratory Comparison: The mean concentrations obtained by both laboratories for each QC level should be compared. A common approach is to ensure that at least two-thirds of the QC samples have a difference of ≤20% between the two labs.
-
Visualizing the Workflow and Biological Context
To further clarify the processes and relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Inter-laboratory cross-validation workflow.
Caption: Simplified metabolic pathway of D-Mannitol.
D-Mannitol-d2 Versus Inulin for Glomerular Filtration Rate Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of the glomerular filtration rate (GFR) is a cornerstone of renal function assessment. While inulin has long been upheld as the gold standard for this measurement, practical challenges have driven the exploration of alternative markers. This guide provides a comprehensive comparison of D-Mannitol-d2 and inulin for GFR determination, drawing on available experimental data to inform the selection of the most appropriate method for specific research needs.
Executive Summary
Inulin, a naturally occurring polysaccharide, is widely considered the gold standard for GFR measurement due to its physiological inertness and its exclusive elimination by glomerular filtration.[1][2] However, the classical inulin clearance method is invasive and labor-intensive. D-Mannitol, a sugar alcohol, has emerged as a promising alternative. Its deuterated form, this compound, offers the potential for highly specific and sensitive quantification using mass spectrometry.
Performance Characteristics: D-Mannitol vs. Inulin
The ideal GFR marker is freely filtered at the glomerulus without being reabsorbed, secreted, or metabolized by the renal tubules. Both inulin and mannitol largely fulfill these criteria.[1][3]
| Feature | Inulin | D-Mannitol |
| Gold Standard | Yes[1][2] | No |
| Method of Administration | Continuous intravenous infusion or bolus injection[4] | Bolus injection[2][5] |
| Primary Clearance Mechanism | Glomerular Filtration[1][2] | Glomerular Filtration[3] |
| Analytical Method | Enzymatic assays, HPLC[6] | Enzymatic assays, LC-MS/MS[3][7] |
| Reported Bias vs. Reference | Not Applicable (is the reference) | -0.23 to 2.73 mL/min (vs. 51Cr-EDTA)[5] |
| Precision (Reproducibility) | High | Good agreement reported with reference methods[2][3] |
| Accuracy (P30) | Not Applicable (is the reference) | 88-96% (vs. 51Cr-EDTA)[2][5] |
P30: Percentage of measurements within 30% of the reference GFR.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate GFR measurements. Below are representative protocols for both inulin and mannitol clearance.
Inulin Clearance Protocol (Continuous Infusion)
This method is considered the most accurate for determining GFR.
-
Hydration: The subject is hydrated to ensure a stable and adequate urine flow.[1]
-
Priming Dose: An intravenous loading dose of inulin is administered to rapidly achieve a steady-state plasma concentration.[1]
-
Maintenance Infusion: A continuous intravenous infusion of inulin is maintained throughout the study to ensure a constant plasma concentration.[1]
-
Equilibration Period: A period of at least 30-60 minutes is allowed for the inulin to distribute throughout the extracellular fluid.
-
Timed Urine and Blood Sampling: Timed urine collections (typically via bladder catheterization) and blood samples are taken at precise intervals (e.g., every 20-30 minutes) for several periods.[8]
-
Sample Analysis: Inulin concentrations in plasma and urine are determined using methods such as enzymatic assays or high-performance liquid chromatography (HPLC).[6]
-
GFR Calculation: GFR is calculated for each collection period using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration . The final GFR is the average of the values from multiple periods.[1]
D-Mannitol Clearance Protocol (Bolus Injection/Plasma Clearance)
This method is less invasive and simpler to perform than the continuous inulin infusion method.
-
Baseline Blood Sample: A blood sample is taken before the administration of D-Mannitol to serve as a baseline.
-
Bolus Injection: A single intravenous bolus of a known dose of D-Mannitol (e.g., 0.25 g/kg body weight) is administered.[5]
-
Timed Blood Sampling: A series of blood samples are collected at specific time points after the injection (e.g., at 60, 90, 120, 180, and 240 minutes) to measure the rate of mannitol disappearance from the plasma.[2][5]
-
Sample Analysis: Plasma concentrations of D-Mannitol are measured, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity, especially for the deuterated form.[3]
-
GFR Calculation: GFR is calculated from the plasma clearance of mannitol using pharmacokinetic modeling, typically a one- or two-compartment model. The clearance is calculated as the dose divided by the area under the plasma concentration-time curve (AUC).
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for GFR measurement using inulin and D-Mannitol.
Discussion and Conclusion
Inulin remains the undisputed gold standard for the precise measurement of GFR in research settings.[1][2] Its clearance provides a direct and accurate measure of glomerular function. However, the complexity and invasive nature of the continuous infusion method limit its widespread use.
D-Mannitol, and specifically its deuterated form this compound, presents a compelling alternative. Studies comparing mannitol to other well-established GFR markers, such as 51Cr-EDTA, have demonstrated a good agreement and high accuracy.[2][3][5] The use of a deuterated standard allows for highly sensitive and specific quantification by LC-MS/MS, minimizing potential interference from endogenous substances. The simpler bolus injection and plasma clearance protocol for this compound offers a significant logistical advantage over the traditional inulin method, making it more feasible for larger-scale studies and potentially in clinical settings.
While the absence of direct head-to-head studies between this compound and inulin necessitates some caution, the available evidence suggests that this compound is a reliable and practical alternative for GFR measurement. For researchers and drug development professionals, the choice between these two markers will depend on the specific requirements of the study. When the highest level of accuracy is paramount and logistical constraints are minimal, inulin remains the preferred choice. However, for studies requiring a less invasive, more high-throughput, and still highly accurate method, this compound offers a robust and valuable alternative. Further studies directly comparing the two markers are warranted to definitively establish their equivalence.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Determination of inulin clearance by bolus intravenous injection in healthy subjects and ascitic patients: equivalence of systemic and renal clearances as glomerular filtration markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannitol clearance for the determination of glomerular filtration rate-a validation against clearance of 51 Cr-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Estimation of glomerular filtration rate by inulin clearance: comparison with creatinine clearance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. libios.fr [libios.fr]
- 8. Comparison of four methods for measuring glomerular filtration rate by inulin clearance in healthy individuals and patients with renal failure | Nefrología [revistanefrologia.com]
Navigating Isotope Effects: A Comparative Guide to D-Mannitol-d2 in Research
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic labeling is paramount for robust and reproducible experimental design. This guide provides a comprehensive comparison of D-Mannitol-d2 and its unlabeled counterpart, D-Mannitol, with a focus on the isotope effects that can influence research outcomes. By presenting experimental data, detailed protocols, and clear visualizations, this document serves as an essential resource for informed decision-making in studies utilizing deuterated mannitol.
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, is a powerful tool in mechanistic studies, pharmacokinetics, and metabolic profiling. However, this substitution is not always inert. The increased mass of deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the C-D bond is slower than that of the corresponding C-H bond. This guide delves into the practical considerations of the KIE when employing this compound.
Performance Comparison: D-Mannitol vs. This compound
Predicted Impact of Deuteration on Pharmacokinetics
Deuteration at the C1 and C2 positions of D-Mannitol would likely lead to a slower rate of oxidation by mannitol dehydrogenase. This is expected to manifest as:
-
Increased Metabolic Stability: The stronger C-D bond compared to the C-H bond will be more resistant to enzymatic cleavage, leading to a slower breakdown of this compound in vivo.
-
Altered Pharmacokinetic Profile: A slower metabolism would likely result in a longer plasma half-life (t½), a higher area under the plasma concentration-time curve (AUC), and potentially a lower clearance (CL) rate for this compound compared to unlabeled D-Mannitol. The maximum plasma concentration (Cmax) might also be affected depending on the route of administration and absorption kinetics.
These predicted differences underscore the importance of using this compound as an internal standard for quantitative analysis rather than as a direct surrogate for the unlabeled compound in metabolic or efficacy studies, unless the isotope effect itself is the subject of investigation.
Quantitative Data Summary
The following tables summarize key quantitative data for unlabeled D-Mannitol and the observed kinetic isotope effect relevant to its metabolism.
Table 1: Pharmacokinetic Parameters of Unlabeled D-Mannitol (Oral Administration)
| Parameter | Value | Species | Reference |
| Bioavailability | ~20-24% | Human | [1][2] |
| Cmax (50g dose) | 0.63 ± 0.15 mg/mL | Human | [2] |
| Cmax (100g dose) | 1.02 ± 0.28 mg/mL | Human | [2] |
| Cmax (150g dose) | 1.36 ± 0.39 mg/mL | Human | [2] |
| AUC₀-∞ (50g dose) | 2.67 ± 0.67 mg/mLh | Human | [2] |
| AUC₀-∞ (100g dose) | 4.99 ± 1.71 mg/mLh | Human | [2] |
| AUC₀-∞ (150g dose) | 7.40 ± 3.47 mg/mL*h | Human | [2] |
| t½ | ~2.5 hours | Human | [1] |
Note: Pharmacokinetic parameters can vary depending on the dose and individual patient characteristics.
Table 2: Kinetic Isotope Effect in Mannitol Metabolism
| Enzyme | Reaction | Isotope Effect (DV/K) | Reference |
| Mannitol Dehydrogenase | D-Fructose Reduction (reverse of D-Mannitol oxidation) | 2.2 |
The deuterium isotope effect (DV/K) value of 2.2 for the reduction of D-fructose suggests a significant slowing of the reaction rate upon deuteration. A similar magnitude of KIE is expected for the oxidation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are protocols for key experiments related to the study of D-Mannitol.
Protocol 1: In Vivo Pharmacokinetic Study of D-Mannitol in Rats
Objective: To determine the pharmacokinetic profile of D-Mannitol following oral administration.
Materials:
-
D-Mannitol
-
Wistar rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Fast rats overnight with free access to water.
-
Prepare a solution of D-Mannitol in water at the desired concentration.
-
Administer a single oral dose of the D-Mannitol solution to the rats via gavage.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of D-Mannitol in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.[3]
Protocol 2: In Vitro Metabolic Stability Assay of D-Mannitol using Liver Microsomes
Objective: To assess the metabolic stability of D-Mannitol in the presence of liver enzymes.
Materials:
-
D-Mannitol
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of D-Mannitol in a suitable solvent (e.g., water or DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the D-Mannitol stock solution and the NADPH regenerating system to the microsome suspension. The final concentration of the test compound is typically 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of D-Mannitol using LC-MS/MS.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance rate of D-Mannitol.[4][5]
Protocol 3: Quantification of D-Mannitol in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately measure the concentration of D-Mannitol in plasma samples.
Materials:
-
Plasma samples
-
Internal standard (e.g., galactitol)
-
Pyridine
-
n-Butylboronic acid
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Deproteinize the plasma sample.
-
Concentrate the supernatant to dryness.
-
Dissolve the residue in pyridine containing n-butylboronic acid to derivatize the mannitol.
-
Inject an aliquot of the derivatized solution into the GC-MS system.
-
Analyze the sample using a selected-ion monitoring (SIM) method.
-
Quantify the D-Mannitol concentration by comparing its peak area to that of the internal standard.[6]
Visualizing Key Processes
To aid in the understanding of the concepts discussed, the following diagrams illustrate the metabolic pathway of D-Mannitol and a typical experimental workflow.
Caption: Metabolic pathway of D-Mannitol to Fructose-6-Phosphate.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The use of this compound in research offers distinct advantages, particularly as an internal standard in analytical methods. However, researchers must be cognizant of the potential for kinetic isotope effects to alter its metabolic fate and pharmacokinetic profile compared to unlabeled D-Mannitol. The slower enzymatic oxidation of this compound can lead to increased metabolic stability and a longer in vivo half-life. This guide provides the foundational knowledge, comparative data, and experimental protocols necessary to account for these isotopic considerations, ensuring the integrity and accuracy of future research endeavors. By carefully considering the implications of deuteration, scientists can harness the full potential of stable isotope labeling in their studies.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. mttlab.eu [mttlab.eu]
- 6. GLC-mass fragmentographic determination of mannitol and sorbitol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Mannitol-d2 in Clinical Assays: A Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of clinical assays is continually evolving, with a growing demand for methods that offer higher accuracy, precision, and efficiency. In this context, stable isotope-labeled compounds have emerged as powerful tools, particularly in mass spectrometry-based analyses. This guide provides a comprehensive comparison of the performance characteristics of D-Mannitol-d2 in key clinical assays, alongside alternative methods, supported by experimental data.
Introduction to this compound
This compound is a deuterated form of D-Mannitol, a sugar alcohol. The replacement of two hydrogen atoms with deuterium, a stable isotope of hydrogen, makes it an ideal internal standard for quantitative analysis using mass spectrometry. This is because it is chemically identical to its unlabeled counterpart, D-Mannitol, but has a different mass, allowing for its distinct detection. This property is crucial for correcting for variations in sample preparation and instrument response, leading to more reliable and reproducible results.[1]
The primary clinical applications of D-Mannitol, and by extension this compound, are in the assessment of intestinal permeability and glomerular filtration rate (GFR) .
This compound in Intestinal Permeability Testing
The lactulose-to-mannitol ratio (L/M ratio) is a widely used non-invasive test to assess intestinal barrier function.[2][3] D-Mannitol, a small molecule, is readily absorbed through the intestinal wall, while the larger molecule, lactulose, is not. An elevated L/M ratio in urine is indicative of increased intestinal permeability, often associated with various gastrointestinal disorders.
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for determining the L/M ratio significantly enhances the assay's performance.
Performance Characteristics
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method using D-Mannitol-1-13C,1-1-d2 as an internal standard for the quantification of urinary lactulose and mannitol has demonstrated excellent performance characteristics.[2][4][5]
| Parameter | Performance | Reference |
| Linearity | Up to 1000 µg/mL for mannitol | [4][5] |
| Limit of Detection (LOD) | 2 µg/mL for mannitol | [5] |
| Limit of Quantification (LOQ) | 10 µg/mL for mannitol | [4][5] |
| Within-Run Precision (CV%) | 0.7 to 2.9% | [4] |
| Between-Run Precision (CV%) | 1.9 to 4.7% | [4] |
| Accuracy | 97.2 to 101.2% (within-run), 94.8 to 97.5% (between-run) | [4] |
| Recovery | > 90.2% | [4] |
| Matrix Effect | < 15% | [4] |
Comparison with Alternatives
| Method | Probe Molecule(s) | Advantages | Disadvantages | References |
| This compound based LC-MS/MS | Lactulose and D-Mannitol (with this compound as internal standard) | High accuracy, precision, and specificity. Corrects for analytical variability. | Requires sophisticated instrumentation (LC-MS/MS). | [2][4][5] |
| Conventional L/M Test | Lactulose and D-Mannitol (unlabeled) | Established method. | Susceptible to interference from dietary mannitol. Less precise without an internal standard. | [6][7] |
| Lactulose/Rhamnose Test | Lactulose and L-Rhamnose | Some studies suggest rhamnose may be superior to mannitol as it is not found in the diet. | Less commonly used than the L/M test. | [8] |
A significant advantage of using a stable isotope-labeled mannitol, such as 13C-mannitol (with similar benefits to this compound), is the mitigation of baseline contamination from dietary sources of regular mannitol (12C-mannitol).[6][7] Studies have shown that 13C-mannitol has approximately 20-fold lower baseline contamination compared to 12C-mannitol, leading to a more accurate assessment of intestinal permeability.[6][7]
Experimental Protocol: UPLC-MS/MS for Urinary Lactulose and Mannitol
This protocol is based on a validated method for the determination of urinary lactulose and mannitol using a stable isotope-labeled internal standard.[2][4][5]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Dilute the supernatant 1:20 with a solution of acetonitrile/water (80:20 v/v) containing the internal standards (e.g., D-Mannitol-1-13C,1-1-d2 and 13C12-Lactulose).
-
Vortex for 10 seconds and transfer to an autosampler vial.
2. UPLC-MS/MS Analysis:
-
Chromatographic System: Acquity UPLC system.
-
Column: ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of acetonitrile and water with 2 mM ammonium formate.
-
Flow Rate: 200 µL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ion source operating in negative mode.
-
Detection: Selected Reaction Monitoring (SRM) is used to monitor the transitions for lactulose, mannitol, and their respective internal standards.
3. Data Analysis:
-
Quantify lactulose and mannitol concentrations using a calibration curve generated from standards of known concentrations.
-
Calculate the lactulose to mannitol ratio (L/M).
Workflow for Intestinal Permeability Assay using this compound
Caption: Workflow of the intestinal permeability test using this compound.
This compound in Glomerular Filtration Rate (GFR) Measurement
Accurate measurement of GFR is crucial for the diagnosis and management of kidney disease. While inulin clearance is considered the gold standard, it is a cumbersome procedure. Consequently, alternative markers are widely used. D-Mannitol is a promising candidate as it is freely filtered by the glomerulus and is not reabsorbed or secreted by the renal tubules.
While specific studies on this compound for GFR measurement are less common, the principles of using a stable isotope-labeled internal standard in a mass spectrometry-based assay would provide the same advantages of enhanced accuracy and precision as seen in intestinal permeability testing.
Performance and Comparison with Alternatives
Studies have validated the use of unlabeled D-Mannitol for GFR measurement against the reference method, 51Cr-EDTA clearance, showing good agreement.[9]
| Method | Marker | Advantages | Disadvantages | References |
| D-Mannitol Clearance (enzymatic) | D-Mannitol | Good agreement with reference methods. Inexpensive. | Enzymatic methods can be susceptible to interference. | [9] |
| This compound based LC-MS/MS | D-Mannitol (with this compound as internal standard) | (Projected) High accuracy, precision, and specificity. | Requires further specific validation studies. Requires LC-MS/MS. | |
| Iohexol Clearance | Iohexol | Well-established and widely used. Stable and low interlaboratory variation. | Requires administration of a contrast agent. | |
| 51Cr-EDTA Clearance | 51Cr-EDTA | Established reference method. | Involves handling of radioactive material. | [9] |
Experimental Protocol: GFR Measurement by Mannitol Clearance
The following is a general protocol for measuring GFR using D-Mannitol, which can be adapted for a this compound based LC-MS/MS assay.
1. Patient Preparation:
-
The patient should be well-hydrated.
-
A baseline blood sample is collected.
2. Administration of D-Mannitol:
-
A known dose of D-Mannitol is administered intravenously.
3. Blood Sampling:
-
Blood samples are collected at specific time points after administration (e.g., 60, 120, 180, and 240 minutes).
4. Sample Analysis:
-
Plasma or serum is separated from the blood samples.
-
The concentration of D-Mannitol in the samples is measured. For a this compound based method, this would involve LC-MS/MS with this compound as the internal standard.
5. GFR Calculation:
-
The GFR is calculated from the plasma clearance of D-Mannitol using appropriate pharmacokinetic models.
Signaling Pathway of Renal Filtration
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal permeability assessment using lactulose and mannitol in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rhamnose Is Superior to Mannitol as a Monosaccharide in the Dual Sugar Absorption Test: A Prospective Randomized Study in Children With Treatment-Naïve Celiac Disease [frontiersin.org]
- 9. Mannitol clearance for the determination of glomerular filtration rate-a validation against clearance of 51 Cr-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Mannitol-d2: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of D-Mannitol-d2, synthesized from available safety data and regulatory guidelines, to assist researchers, scientists, and drug development professionals in maintaining a safe and environmentally responsible laboratory environment.
Chemical Profile and Hazard Assessment
D-Mannitol, the non-deuterated form of this compound, is generally not classified as a hazardous substance.[1][2][3] Safety data sheets for D-Mannitol indicate that it is stable under normal conditions and does not meet the criteria for classification as a hazardous material.[4][5] For deuterated compounds, the health and safety data are often assumed to be similar to their non-deuterated counterparts unless otherwise specified.[6][7] Therefore, this compound is not expected to pose a significant chemical hazard.
| Property[4][8] | Data |
| Appearance | White solid |
| Molecular Formula | C6H12D2O6 |
| Melting Point | 165 - 170 °C |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
| Incompatible Materials | Strong oxidizing agents |
Step-by-Step Disposal Protocol
While D-Mannitol is not considered hazardous, it is imperative to adhere to local and institutional regulations regarding chemical waste disposal.[6][7] The following steps provide a general guideline for the proper disposal of this compound.
Step 1: Consult Local and Institutional Regulations Before proceeding with any disposal method, always consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines.[9][10] Waste disposal regulations can vary significantly by location.[11]
Step 2: Assess the Waste Stream Determine if the this compound waste is pure or mixed with other chemicals. If it is mixed with hazardous substances (e.g., flammable solvents, toxic reagents), it must be treated as hazardous waste.[10][11]
Step 3: Disposal of Pure this compound For pure, unadulterated this compound, some guidelines for the non-deuterated D-Mannitol suggest that it may be permissible to dispose of it down the sanitary sewer with copious amounts of water.[12] However, this should only be done after confirming with your local EH&S that this practice is allowed.
Step 4: Disposal of Contaminated this compound If this compound is contaminated with hazardous chemicals, it must be disposed of as chemical waste.
-
Containerization : Place the waste in a clearly labeled, sealed, and appropriate waste container.[10][13] Ensure the container is compatible with all components of the waste mixture.[9][11]
-
Labeling : The container must be labeled with the words "Hazardous Waste" and a complete list of its contents.[10][11]
-
Storage : Store the waste container in a designated satellite accumulation area within the laboratory.[10][13] This area should be under the direct supervision of laboratory personnel.[11]
-
Waste Pickup : Arrange for the disposal of the hazardous waste through your institution's EH&S department or a licensed waste disposal contractor.[10]
Step 5: Spill Cleanup In the event of a spill, dampen the solid material with water and transfer it to a suitable container for disposal.[8] Use absorbent paper dampened with water to clean the affected area, and seal all contaminated materials in a vapor-tight plastic bag for disposal.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. isotope.com [isotope.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. D-MANNITOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. gaiaca.com [gaiaca.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling D-Mannitol-d2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling D-Mannitol-d2, a stable isotope-labeled sugar alcohol. Adherence to these procedural steps will minimize risk and ensure safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated form of D-Mannitol. While not classified as a hazardous substance, it is a powdered chemical that can cause irritation upon contact with the skin, eyes, or respiratory tract if inhaled.[1][2] Therefore, appropriate personal protective equipment should be worn to minimize exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific PPE | Purpose | Guidelines for Use |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields | To protect eyes from dust particles and potential splashes.[3][4] | Wear at all times when handling the powder or solutions. A face shield can offer additional protection against splashes.[5] |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact and potential irritation.[2][3] | Wear powder-free gloves to avoid contamination of the work area.[6] Change gloves every 30-60 minutes or immediately if they become contaminated or damaged.[6] |
| Body Protection | Laboratory coat or long-sleeved gown | To protect skin and clothing from spills and dust.[7] | A lab coat should be worn over personal clothing, and cuffs should be tucked into gloves.[6] |
| Respiratory Protection | N95 or N100 particle mask or a suitable respirator | To prevent inhalation of airborne dust particles.[3] | Use when handling large quantities of the powder or when there is a risk of dust generation. Ensure proper fit and training in accordance with OSHA standards.[6] |
Operational Plan: A Step-by-Step Guide to Handling this compound
Following a structured operational plan is crucial for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area in its original, tightly sealed container.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][8]
2. Preparation and Handling:
-
Work in a well-ventilated area, such as a fume hood, especially when weighing or transferring the powder, to minimize dust generation.[2][3]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use clean, dry spatulas and weighing boats for transferring the powder.
-
To prepare solutions, slowly add the this compound powder to the solvent to avoid splashing.
3. Spill Management:
-
Minor Spills: For small spills, carefully sweep or vacuum the powder, avoiding dust creation. Place the collected material into a sealed container for disposal.[2]
-
Major Spills: In the event of a larger spill, evacuate the area and alert the appropriate safety personnel.[2] Control personal contact by using protective equipment and a dust respirator.[2]
Disposal Plan
Proper disposal of this compound and associated waste is essential to maintain a safe laboratory environment.
-
Unused Product: Dispose of unused this compound in accordance with local, state, and federal regulations. While not classified as hazardous, it should not be disposed of down the drain.
-
Contaminated Materials: Gloves, weighing boats, and other disposable materials that have come into contact with this compound should be placed in a sealed bag and disposed of with regular laboratory waste, unless institutional policies require otherwise.
-
Empty Containers: Empty containers may retain product residue.[2] These should be triple-rinsed with a suitable solvent, and the rinsate collected for proper disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
